9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWAGKQIUHFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274344 | |
| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-67-4 | |
| Record name | 7306-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Tetrahydropyranyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a protected form of adenine. The tetrahydropyranyl (THP) group is a common protecting group for the N-H functionality in purines, employed to prevent unwanted side reactions during further chemical modifications of the molecule. This guide outlines the chemical principles, experimental procedures, and data analysis involved in this synthesis.
Overview of the Synthesis
The synthesis of this compound is achieved through the direct N9-alkylation of adenine with 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), in an aprotic solvent. The THP group is selectively introduced at the N9 position of the purine ring due to its higher nucleophilicity compared to the exocyclic amino group.
Reaction Scheme:
Figure 1: Chemical reaction for the synthesis of 9-THP-adenine.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Adenine | Reagent Grade, ≥99% | Sigma-Aldrich |
| 3,4-Dihydro-2H-pyran (DHP) | ≥97% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Synthetic Procedure
A suspension of adenine (1.35 g, 10 mmol) in anhydrous dioxane (50 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stir bar. To this suspension, 3,4-dihydro-2H-pyran (1.82 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) are added. The reaction mixture is then heated to reflux with stirring.
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate. The reaction is typically complete within 24-48 hours.
Work-up and Purification
After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst, followed by a wash with brine (50 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Adenine | C₅H₅N₅ | 135.13 | 1.0 |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 2.0 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.1 |
| This compound | C₁₀H₁₃N₅O | 219.24 | - |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Physical Appearance | White solid |
| Melting Point | 188-190 °C |
| Yield | Typically 70-85% |
| ¹H NMR (CDCl₃, ppm) | δ 8.35 (s, 1H), 7.90 (s, 1H), 6.05 (br s, 2H), 5.70 (dd, 1H), 4.15 (m, 1H), 3.75 (m, 1H), 2.10-1.60 (m, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 155.8, 152.9, 150.7, 141.5, 119.8, 82.5, 68.0, 31.5, 25.0, 22.8 |
| Mass Spectrum (ESI-MS) | m/z 220.1 [M+H]⁺ |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship of the components.
An In-depth Technical Guide on the Physicochemical Properties of 9-(Tetrahydropyranyl)adenine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-(tetrahydropyranyl)adenine (THP-adenine), a key intermediate in synthetic organic chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visualizations to facilitate a deeper understanding of this compound.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties of 9-(Tetrahydropyranyl)adenine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O | Supplier Data[1] |
| Molecular Weight | 219.24 g/mol | Supplier Data[1] |
| Physical Form | White to pale yellow powder or crystal | Supplier Data |
| Purity | ≥97% | Supplier Data[1] |
| Predicted LogP | 1.1076 | Computational Prediction[1] |
| Topological Polar Surface Area (TPSA) | 78.85 Ų | Computational Prediction[1] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | Supplier Data |
Synthesis and Experimental Protocols
The synthesis of 9-(tetrahydropyranyl)adenine can be approached through several synthetic routes. A common strategy involves the direct alkylation of adenine with a suitable tetrahydropyranylating agent. While a specific, detailed experimental protocol for the direct synthesis of 9-(tetrahydropyranyl)adenine is not explicitly detailed in the searched literature, a general procedure can be inferred from the synthesis of related compounds, such as 6-chloro-9-(tetrahydro-2-pyranyl)purine.
A plausible synthetic pathway is the reaction of adenine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition of the purine to the activated double bond of DHP.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of adenine in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Addition of Reagent: Slowly add an excess of 3,4-dihydro-2H-pyran to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 9-(tetrahydropyranyl)adenine.
Spectroscopic Data
While specific experimental spectra for 9-(tetrahydropyranyl)adenine are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adenine ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), the anomeric proton of the THP ring (δ ~5.5-6.0 ppm), and the methylene protons of the THP ring (δ ~1.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the purine ring and the five distinct carbon environments of the tetrahydropyran ring.
Infrared (IR) Spectroscopy:
The IR spectrum would likely exhibit characteristic absorption bands for:
-
N-H stretching vibrations of the amino group in the adenine moiety (around 3300-3100 cm⁻¹).
-
C-H stretching vibrations of the purine and THP rings (around 3000-2850 cm⁻¹).
-
C=N and C=C stretching vibrations of the purine ring (in the 1650-1450 cm⁻¹ region).
-
C-O stretching of the tetrahydropyran ether linkage (around 1100-1000 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (219.24 g/mol ). Fragmentation patterns would likely involve the loss of the tetrahydropyranyl group.
Logical Relationships in Synthesis
The synthesis of 9-substituted purine derivatives often involves a multi-step process where protecting groups play a crucial role. The tetrahydropyranyl group is a common choice for protecting the N9 position of purines, allowing for selective reactions at other positions of the molecule.
This guide serves as a foundational resource for professionals working with 9-(tetrahydropyranyl)adenine. Further experimental investigation is warranted to fully elucidate its physicochemical profile.
References
An In-depth Technical Guide to 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 7306-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, with the CAS number 7306-67-4, is a synthetic derivative of the purine base adenine. This compound, also known as 9-(THP)-adenine, is characterized by the presence of a tetrahydropyranyl (THP) group attached to the N9 position of the adenine core. While extensive biological data for this specific molecule is limited in publicly accessible literature, its structural features suggest potential applications in medicinal chemistry and drug development. The THP group is a well-established protecting group in organic synthesis, particularly in nucleoside and nucleotide chemistry, valued for its stability under various conditions and its straightforward removal.[1][2] Furthermore, the modification of the N9 position of adenine is a common strategy in the development of bioactive molecules, including antiviral and anticancer agents, as well as cytokinins.[3][4][5][6][7]
This technical guide provides a summary of the available physicochemical data for 9-(THP)-adenine, a general experimental protocol for the synthesis of related 9-substituted purines, and a discussion of the potential significance of the THP modification in the context of drug discovery and development.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7306-67-4 | Multiple |
| Molecular Formula | C₁₀H₁₃N₅O | Multiple |
| Molecular Weight | 219.24 g/mol | Multiple |
| Synonyms | 9-(THP)-adenine, 9-(Tetrahydropyran-2-yl)adenine | Multiple |
| Appearance | White Crystalline Powder | [8] |
| Purity | ≥97% (typical) | Multiple |
| Solubility | Soluble in Ethanol | [8] |
Synthesis and Experimental Protocols
A representative protocol for the synthesis of a related compound, N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine, is described and can be adapted.[9] The synthesis generally proceeds in two main steps: the protection of the N9 position of a purine derivative, followed by substitution at another position (in this case, the N6 position). For 9-(THP)-adenine itself, a more direct approach would involve the reaction of adenine with 3,4-dihydro-2H-pyran under acidic catalysis.
General Experimental Protocol: Synthesis of 9-Substituted Adenine Derivatives
This protocol is a generalized procedure based on common organic synthesis techniques for N9-alkylation of purines.
Materials:
-
Adenine
-
3,4-Dihydro-2H-pyran
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, Acetonitrile)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Purification system (e.g., column chromatography)
Procedure:
-
Adenine is suspended in an anhydrous solvent such as DMF in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the suspension.
-
3,4-Dihydro-2H-pyran is added to the reaction mixture, typically in a slight molar excess.
-
The reaction mixture is heated and stirred. The reaction temperature and time will vary depending on the specific substrates and solvent used, but a typical range is 50-80°C for several hours.
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
The structure and purity of the final product are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role of the Tetrahydropyranyl (THP) Group in Drug Development
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl and amino functionalities in organic synthesis.[1][2] Its utility in the context of drug development, particularly with nucleoside analogs, is significant.
Key Features of the THP Protecting Group:
-
Stability: The THP ether is stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing/oxidizing reagents.[10] This allows for chemical modifications at other positions of the molecule without affecting the protected group.
-
Introduction and Removal: It can be readily introduced by reacting an alcohol or amine with 3,4-dihydro-2H-pyran under acidic conditions.[10] Conversely, it can be removed under mild acidic conditions, which is advantageous for sensitive molecules.[1][10]
-
Solubility: The introduction of a THP group can increase the solubility of a molecule in organic solvents, which can be beneficial for synthesis and purification processes.[11]
In the context of 9-(THP)-adenine, the THP group can be envisioned as either a stable modification to the adenine core or as a protecting group that can be removed in a later synthetic step to yield an N9-unsubstituted or differently substituted adenine derivative.
Caption: Synthetic utility of the THP group on adenine.
Biological Activity of Related 9-Substituted Adenine Derivatives
While specific biological activity data for 9-(THP)-adenine is scarce, the broader class of 9-substituted adenine derivatives has been extensively explored in drug discovery, yielding compounds with a range of therapeutic applications.
-
Antiviral Activity: Many potent antiviral drugs are 9-substituted adenine analogs. A prominent example is Adefovir (PMEA), an acyclic nucleoside phosphonate used to treat hepatitis B virus (HBV) infections.[5] Tenofovir (PMPA) is another crucial antiviral medication for both HIV and HBV.[5] The structural modifications at the N9 position are critical for their mechanism of action, which often involves the inhibition of viral polymerases.[4]
-
Anticancer Activity: Various 9-substituted purines have been investigated for their potential as anticancer agents.[6][7] For instance, certain (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine derivatives have shown significant activity against human breast cancer cell lines.[7]
-
Cytokinin Activity: Cytokinins are a class of plant growth hormones that are often N6,9-disubstituted adenine derivatives.[3][12][13] For example, N-Benzyl-9-(tetrahydropyranyl)-adenine is a synthetic cytokinin that promotes branching and growth in various plants.[8][9] The substitution at the N9 position can influence the biological activity and metabolic stability of these compounds.[14]
Caption: Biological activities of 9-substituted adenines.
Conclusion and Future Directions
This compound (CAS 7306-67-4) is a readily synthesizable adenine derivative. While detailed biological characterization of this specific compound is not widely reported, its structure is of interest to researchers in drug development and medicinal chemistry. The THP moiety can serve as a stable protecting group, enabling the synthesis of more complex adenine analogs. Furthermore, the extensive research into other 9-substituted adenines highlights the potential for discovering novel bioactive compounds by modifying this position.
Future research on 9-(THP)-adenine could involve:
-
Biological Screening: Evaluating its activity in various assays, such as antiviral, anticancer, and cytokinin assays, to determine its biological profile.
-
Prodrug Strategies: Investigating whether the THP group can be enzymatically or chemically cleaved in a biological system to release adenine, potentially acting as a prodrug.
-
Analogue Synthesis: Using 9-(THP)-adenine as a scaffold to synthesize a library of novel adenine derivatives with modifications at other positions of the purine ring or on the THP group itself.
This guide provides a foundational understanding of 9-(THP)-adenine, and it is hoped that it will stimulate further research into the potential applications of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rpicorp.com [rpicorp.com]
- 9. N-Benzyl-9-(tetrahydropyranyl)-adenine (BPA) | Duchefa Biochemie [duchefa-biochemie.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound, also known as 9-(tetrahydropyran-2-yl)adenine, is a derivative of adenine, a fundamental component of nucleic acids. The key structural feature is the substitution of a tetrahydropyran (THP) group at the N9 position of the purine ring. The THP group is often used as a protecting group in organic synthesis due to its stability under various conditions and its straightforward introduction and removal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7306-67-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃N₅O | [1][2][3] |
| Molecular Weight | 219.24 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 9-(tetrahydropyran-2-yl)adenine, 6-amino-9-(tetrahydropyran-2-yl)purine | [1] |
| SMILES | NC1=C2N=CN(C3CCCCO3)C2=NC=N1 | [1][3] |
| InChI Key | ATNWAGKQIUHFQP-UHFFFAOYSA-N |
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from 6-chloropurine. This method is advantageous due to the commercial availability of the starting materials and generally good yields.
Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine
This initial step involves the protection of the N9 position of 6-chloropurine with a tetrahydropyran group.
-
Materials: 6-chloropurine, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst, and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane.
-
Procedure:
-
Suspend 6-chloropurine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of p-TsOH to the suspension.
-
Slowly add a slight excess of 3,4-dihydro-2H-pyran to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine.
-
Synthesis of this compound
The final step is the amination of the 6-chloro intermediate.
-
Materials: 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine, concentrated ammonia solution (or a solution of ammonia in an alcohol), and a suitable solvent like ethanol or isopropanol.
-
Procedure:
-
Dissolve the 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine in the chosen alcoholic solvent in a sealed pressure vessel.
-
Add an excess of concentrated ammonia solution.
-
Heat the mixture at a temperature typically ranging from 80 to 120 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
An alternative approach for the N9-alkylation of adenine is the Mitsunobu reaction, which allows for the coupling of an alcohol (tetrahydropyran-2-ol in this case) with adenine in the presence of a phosphine and an azodicarboxylate.
Characterization Data
The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Signals for the purine protons (H2 and H8).- A broad singlet for the amine (-NH₂) protons.- A multiplet for the anomeric proton of the THP ring (H-2').- A series of multiplets for the remaining methylene protons of the THP ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the purine ring.- A signal for the anomeric carbon of the THP ring.- Signals for the methylene carbons of the THP ring. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (219.24 g/mol ). |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine.- C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.- C=N and C=C stretching vibrations characteristic of the purine ring.- C-O-C stretching for the ether linkage in the THP ring. |
Biological Significance and Drug Development Potential
While specific biological activities for this compound are not extensively documented in publicly available literature, the core structure is present in molecules with significant biological activities, suggesting its potential as a scaffold in drug discovery.
Derivatives of this compound have been explored for various therapeutic applications:
-
Cytokinin Activity: N9-substituted purines, including those with a tetrahydropyranyl group, have been investigated as synthetic cytokinins, which are plant hormones that regulate cell growth and division.[1][4]
-
Anticancer and Kinase Inhibition: The purine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Notably, a structurally related compound, AZD7648, which features a 9-(tetrahydro-2H-pyran-4-yl) moiety, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[5][6][7]
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
DNA-PK Signaling Pathway Inhibition
Caption: Inhibition of the DNA-PK pathway by purine-based compounds.
References
- 1. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 9-(THP)-adenine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-(Tetrahydropyran-2-yl)adenine [9-(THP)-adenine], a modified nucleobase of significant interest in pharmaceutical and biochemical research. Due to the limited availability of specific quantitative solubility data for 9-(THP)-adenine in the public domain, this guide leverages data for the parent compound, adenine, as a close structural analog. It further presents a detailed, industry-standard experimental protocol for determining the thermodynamic solubility of 9-(THP)-adenine in various organic solvents, enabling researchers to generate precise data for their specific applications.
Core Concepts in Solubility
Solubility, a critical physicochemical parameter, dictates the concentration of a compound that can dissolve in a given solvent to form a saturated solution at a specific temperature and pressure. In drug development, solubility significantly influences bioavailability, formulation, and efficacy. The general principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Solubility Profile of Adenine: An Analog to 9-(THP)-adenine
The introduction of the tetrahydropyran (THP) group to the N9 position of adenine increases its lipophilicity, which is expected to alter its solubility profile compared to the parent molecule. While specific data for 9-(THP)-adenine is scarce, the solubility of adenine provides a foundational understanding. Adenine exhibits limited solubility in water and is generally more soluble in polar organic solvents.[1]
Below is a summary of the available quantitative and qualitative solubility data for adenine in various solvents. This data serves as a valuable reference point for estimating the solubility of 9-(THP)-adenine and for selecting appropriate solvents for experimental work.
| Solvent | Temperature (°C) | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL (for Adenine Hemisulfate) | [2] |
| Dimethylformamide (DMF) | Not Specified | ~2 mg/mL (for Adenine Hemisulfate) | [2] |
| Methanol (Hot) | Boiling | Slightly Soluble | [3] |
| Ethanol (Hot) | Boiling | Slightly Soluble | [3] |
| Chloroform | Not Specified | Insoluble | [3] |
| Ether | Not Specified | Insoluble | [3] |
| Formic Acid | Not Specified | 50 mg/mL | [3] |
| Acetic Acid | Not Specified | Soluble | [3] |
| Water | 25 | 1 g / 2000 mL | [3] |
| Water | Boiling | 1 g / 40 mL | [3] |
Note: The solubility of 9-(THP)-adenine is anticipated to be higher in less polar organic solvents compared to adenine due to the presence of the lipophilic THP group.
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of 9-(THP)-adenine in an organic solvent of interest using the widely accepted shake-flask method.[4][5][6]
1. Materials and Equipment:
-
9-(THP)-adenine (solid, crystalline powder)
-
Organic solvent of choice (analytical grade)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of solid 9-(THP)-adenine into a glass vial. An excess is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 700 rpm) for 24 hours. This extended incubation period is necessary to ensure that the solution reaches equilibrium.[4][5]
-
-
Separation of Solid and Liquid Phases:
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the supernatant. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the solid material.
-
Filtration: Carefully filter the supernatant using a syringe filter. Ensure the filter membrane is compatible with the organic solvent used.
-
-
-
Quantification of Dissolved Compound:
-
Carefully transfer a known volume of the clear supernatant to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of 9-(THP)-adenine in the diluted supernatant using a calibrated UV-Vis spectrophotometer or an HPLC-UV system. A pre-established calibration curve of 9-(THP)-adenine in the same solvent is required for accurate quantification.
-
3. Data Analysis:
-
Calculate the concentration of 9-(THP)-adenine in the original undiluted supernatant by accounting for the dilution factor.
-
The resulting concentration represents the thermodynamic solubility of 9-(THP)-adenine in the specific organic solvent at the tested temperature. The results are typically expressed in units of mg/mL or µg/mL.
Visualizing the Process and Influencing Factors
To further clarify the experimental process and the interplay of factors governing solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the thermodynamic solubility of 9-(THP)-adenine.
References
Spectroscopic Profile of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: A Technical Guide
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known as 9-(THP)-adenine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the known spectroscopic characteristics of its constituent moieties: the purine core (adenine) and the tetrahydropyran (THP) protecting group. This guide is intended for researchers, scientists, and professionals in drug development who require a reference for the characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR chemical shifts are based on data for adenine and tetrahydropyran derivatives. The solvent is assumed to be DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2 (Purine) | ~8.1-8.2 | Singlet | Proton on the C2 carbon of the purine ring.[1] |
| H8 (Purine) | ~8.1-8.2 | Singlet | Proton on the C8 carbon of the purine ring.[1] |
| -NH₂ (Amine) | ~7.1-7.3 | Broad Singlet | Protons of the primary amine group at C6. Exchangeable with D₂O. |
| H2' (THP) | ~5.8-6.0 | Doublet of Doublets | Anomeric proton on the THP ring, adjacent to the oxygen and nitrogen. |
| H6'eq (THP) | ~3.9-4.1 | Multiplet | Equatorial proton on the C6' carbon of the THP ring. |
| H6'ax (THP) | ~3.5-3.7 | Multiplet | Axial proton on the C6' carbon of the THP ring. |
| H3', H4', H5' (THP) | ~1.5-2.0 | Multiplets | Methylene protons on the C3', C4', and C5' carbons of the THP ring. |
¹³C NMR (Carbon NMR): The expected carbon-13 NMR chemical shifts are predicted from data for adenine and tetrahydropyran. The solvent is assumed to be DMSO-d₆.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C6 (Purine) | ~156 | Carbon bearing the amine group. |
| C2 (Purine) | ~152 | |
| C4 (Purine) | ~149 | |
| C8 (Purine) | ~141 | |
| C5 (Purine) | ~118 | |
| C2' (THP) | ~85-88 | Anomeric carbon of the THP ring. |
| C6' (THP) | ~65-68 | Carbon adjacent to the ether oxygen in the THP ring. |
| C3', C4', C5' (THP) | ~20-30 | Methylene carbons of the THP ring.[2] |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine, the aromatic purine system, and the ether linkage of the THP group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| N-H (Primary Amine) | 3400-3250 | Asymmetric & Symmetric Stretching | Medium (two bands)[3] |
| C-H (Aromatic) | 3100-3000 | Stretching | Medium to Weak |
| C-H (Aliphatic) | 3000-2850 | Stretching | Medium to Strong |
| C=N, C=C (Purine Ring) | 1650-1580 | Ring Stretching | Medium to Strong |
| N-H (Primary Amine) | 1650-1580 | Bending (Scissoring) | Medium to Strong[3] |
| C-O (Ether) | 1150-1050 | C-O-C Asymmetric Stretching | Strong[4][5] |
| C-N (Aromatic Amine) | 1335-1250 | Stretching | Strong[3] |
Mass Spectrometry (MS)
For the mass spectrum, Electrospray Ionization (ESI) is a suitable method. The expected molecular ion peak [M+H]⁺ would be at m/z 248.12.
Expected Fragmentation Pattern: The fragmentation in mass spectrometry is expected to proceed through several key pathways:
-
Cleavage of the Glycosidic Bond: The most prominent fragmentation is the cleavage of the N-glycosidic bond between the purine and the THP ring. This would result in two major fragments:
-
The adenine base fragment at m/z 136.06 (protonated adenine).
-
The tetrahydropyran oxonium ion at m/z 85.06.
-
-
Purine Ring Fragmentation: The adenine fragment (m/z 136.06) can further fragment through characteristic neutral losses, such as the loss of HCN (m/z 109.05) and NH₃.[6]
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and the major fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthetic organic compound.
Caption: Workflow for chemical synthesis, purification, and structural confirmation using spectroscopic methods.
References
- 1. Adenine(73-24-5) 1H NMR [m.chemicalbook.com]
- 2. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
The Tetrahydropyranyl Group: A Linchpin in Modern Purine Chemistry for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of purine scaffolds has been a cornerstone in the development of a vast array of therapeutics, particularly in the realms of antiviral and anticancer agents. The inherent reactivity of the purine ring system, however, necessitates a nuanced approach to its chemical modification. Central to this strategy is the use of protecting groups, and among these, the tetrahydropyranyl (THP) group has emerged as a robust and versatile tool. This technical guide provides a comprehensive overview of the function and application of the THP group in purine chemistry, with a focus on its role in facilitating the synthesis of key intermediates for drug discovery.
Core Function: A Shield for Selective Synthesis
The primary role of the tetrahydropyranyl group in purine chemistry is to serve as a temporary protecting group for the acidic N-H protons of the purine ring, most commonly at the N9 position. Purines, such as adenine and guanine, possess multiple reactive nitrogen atoms. Direct alkylation or other modifications can lead to a mixture of isomers (e.g., N7 and N9 substitution), complicating purification and reducing the yield of the desired product.[1] By selectively protecting the N9 position with a THP group, chemists can direct subsequent reactions to other positions on the purine ring with high regioselectivity.
The THP group is an acetal, formed by the reaction of a purine with 3,4-dihydro-2H-pyran (DHP). This transformation renders the protected nitrogen non-nucleophilic and stable to a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and basic reagents.[2][3] A significant advantage of the THP group is its straightforward introduction and its facile removal under mild acidic conditions, which preserves the integrity of the often-sensitive purine derivatives.[2][4]
Impact on Physicochemical Properties
Beyond its primary role as a protecting group, the introduction of the THP moiety can significantly alter the physicochemical properties of the parent purine. The bulky and non-polar nature of the THP group generally increases the solubility of purine derivatives in organic solvents such as dichloromethane, chloroform, and ethyl acetate. This enhanced solubility is highly advantageous for purification by column chromatography and for conducting reactions in non-aqueous media.
Key Applications in the Synthesis of Bioactive Purines
The utility of the THP group is prominently demonstrated in the synthesis of 6-substituted purine analogues, a class of compounds with significant therapeutic potential. A pivotal intermediate in this context is 6-chloro-9-(tetrahydropyran-2-yl)purine. This compound serves as a versatile building block for introducing a variety of substituents at the 6-position via nucleophilic aromatic substitution.
Logical Workflow for the Synthesis of 6-Substituted Purines
The following diagram illustrates the logical workflow for the synthesis of diverse 6-substituted purine derivatives, highlighting the critical role of the THP protecting group.
Caption: Synthetic workflow for 6-substituted purines.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps involving the THP group in purine chemistry.
Table 1: Synthesis of 6-Chloropurine from Hypoxanthine
| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Hypoxanthine | POCl₃, N,N-Dimethylaniline | N/A | Reflux | 20 min | 99% | [5] |
Table 2: N9-THP Protection of 6-Chloropurine
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 6-Chloropurine | 3,4-Dihydro-2H-pyran, p-TsOH | Ethyl Acetate | Room Temp. | 2.5 h | 82% (general) | [4] |
Table 3: Deprotection of 9-THP-Purines
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 9-THP-Purine Derivative | 2% TFA | CH₂Cl₂ | Room Temp. | 1 h | ~90% (general) | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of hypoxanthine (50 g, 0.368 mol), N,N-dimethylaniline (120 ml), and phosphorus oxychloride (500 ml) is prepared.
-
Reaction: The mixture is heated to reflux for 20 minutes.
-
Work-up: Excess phosphorus oxychloride is removed by vacuum distillation at a temperature below 70°C. Methylene chloride (1.0 L) is added to the oily residue.
-
Purification: The resulting solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns bright yellow. The reaction mixture is stirred overnight. Nitrogen gas is then passed through the solution for 1.5 hours to remove excess HCl. The product is collected by filtration, washed with hot methylene chloride (2 x 150 ml), and dried to yield 6-chloropurine hydrochloride as a cream-colored solid.
Protocol 2: Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)purine[1]
-
Reaction Setup: To a suspension of 6-chloropurine in ethyl acetate, add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 3: Deprotection of the THP Group[4]
-
Reaction Setup: Dissolve the 9-THP-protected purine derivative in a suitable solvent such as dichloromethane.
-
Reaction: Add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 2% v/v). Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, the mixture is concentrated under reduced pressure. The residue can be co-evaporated with a solvent like methanol to remove residual TFA.
-
Purification: The deprotected purine can be purified by crystallization or column chromatography if necessary.
Visualization of Key Chemical Transformations
Protection of a Purine with DHP
The following diagram illustrates the acid-catalyzed reaction for the introduction of the THP group onto the N9 position of a purine.
Caption: Mechanism of THP protection of a purine.
Deprotection of a 9-THP-Purine
This diagram shows the acid-catalyzed hydrolysis for the removal of the THP protecting group.
Caption: Mechanism of THP deprotection from a purine.
Conclusion
The tetrahydropyranyl group is an indispensable tool in the synthetic chemist's arsenal for the strategic modification of purines. Its ease of introduction and removal, coupled with its stability under a variety of reaction conditions, allows for the regioselective synthesis of complex purine derivatives. The use of THP-protected intermediates, such as 6-chloro-9-(tetrahydropyran-2-yl)purine, has significantly streamlined the path to novel purine-based drug candidates. A thorough understanding of the function and application of the THP group is therefore essential for professionals engaged in the design and synthesis of next-generation purine-targeted therapeutics.
References
The Sentinel of Synthesis: A Technical History of THP as a Protecting Group for Adenine
For decades, the tetrahydropyranyl (THP) group has played a crucial, albeit often understated, role in the intricate art of oligonucleotide synthesis. This technical guide delves into the discovery and history of THP as a protecting group for adenine, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, from its early beginnings to its contemporary relevance.
The strategic protection and deprotection of reactive functional groups are paramount in the multi-step synthesis of complex molecules like nucleic acids. The adenine base, with its reactive exocyclic amine and N9-proton, presents a particular challenge. The THP group emerged as a simple, yet effective, solution for the temporary masking of the N9 position, preventing unwanted side reactions during the chemical construction of DNA and RNA strands.
A Historical Perspective: The Dawn of Nucleoside Chemistry
While the precise seminal publication detailing the very first use of the tetrahydropyranyl group to protect the N9 position of adenine remains elusive in historical records, its application arose from the foundational work on nucleoside and nucleotide chemistry in the mid-20th century. Pioneers in the field, such as Nobel laureate H. G. Khorana, were instrumental in developing the methodologies for polynucleotide synthesis. Their research in the 1950s and 1960s laid the groundwork for the systematic use of various protecting groups.
The general stability of the THP ether under a range of conditions, coupled with its straightforward, acid-catalyzed removal, made it an attractive candidate for protecting the N-H functionality of purine bases. The work of Colin B. Reese and his collaborators in the 1960s on analogous protecting groups, such as the 4-methoxytetrahydropyran-4-yl (MTHP) group, further underscores the active exploration of such acetal-based protecting strategies during this era of burgeoning biochemical synthesis.
The Chemistry of Protection and Deprotection: A Workflow
The application of the THP protecting group to adenine follows a straightforward, two-step process of protection and deprotection, as illustrated in the workflow diagram below.
Experimental Protocols
Protection of Adenine with Dihydropyran (DHP)
This protocol describes a general method for the acid-catalyzed addition of dihydropyran to an N-H bond.
Materials:
-
Adenine
-
Dihydropyran (DHP), freshly distilled
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
To a stirred suspension of adenine in the anhydrous solvent, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a molar excess (typically 1.5 to 2 equivalents) of freshly distilled dihydropyran to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the N9-tetrahydropyranyl-adenine.
Deprotection of N9-Tetrahydropyranyl-adenine
This protocol outlines the acidic hydrolysis of the N-THP group to regenerate the free adenine.
Materials:
-
N9-Tetrahydropyranyl-adenine
-
Aqueous acetic acid (e.g., 80% acetic acid in water) or another dilute mineral acid.
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N9-tetrahydropyranyl-adenine in the aqueous acetic acid solution.
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent to remove any organic-soluble byproducts. The product, adenine, may have limited solubility in the organic phase.
-
The aqueous layer containing the adenine salt can be further processed to isolate the free base, if necessary, by adjusting the pH and inducing precipitation or by other suitable purification methods.
-
If the product is extracted into the organic phase, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude adenine.
Quantitative Data
Specific quantitative data for the initial synthesis of N9-THP-adenine is scarce in early publications. However, more recent studies utilizing THP protection on adenine derivatives provide an indication of the efficiency of this method.
| Derivative | Protection Yield | Deprotection Yield | Reference |
| 2-Substituted N9-THP-adenine | Not reported | ~60% | Recent Synthetic Publication |
Note: This table will be updated as more specific historical data becomes available.
Conclusion
The tetrahydropyranyl group, though perhaps overshadowed by more modern protecting groups, holds a significant place in the history of nucleic acid chemistry. Its early adoption for the protection of adenine's N9 position was a critical step in enabling the controlled, stepwise synthesis of oligonucleotides. The simplicity of its introduction and the mild conditions required for its removal cemented its utility for a generation of chemists. While contemporary methods may offer advantages in specific contexts, understanding the principles and history behind the use of the THP group provides valuable insight into the evolution of synthetic organic chemistry and its profound impact on the fields of biology and medicine. The legacy of the THP group serves as a testament to the ingenuity of early bioorganic chemists and their quest to unravel and recreate the molecules of life.
The Cornerstone of Modified Purine Synthesis: A Technical Guide to 9-(THP)-Adenine
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, 9-(tetrahydropyran-2-yl)-adenine, or 9-(THP)-adenine, serves as a key intermediate, enabling the selective modification of the adenine scaffold. This technical guide provides an in-depth overview of the basic principles governing the use of 9-(THP)-adenine in synthesis, complete with experimental protocols, quantitative data, and workflow visualizations.
The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for the N9 position of adenine. Its introduction renders the otherwise reactive N-H bond inert to a variety of reaction conditions, thereby allowing for chemical transformations at other positions of the purine ring or on appended moieties. The subsequent facile removal of the THP group under mild acidic conditions regenerates the natural adenine structure, making it an invaluable tool in the synthesis of nucleoside analogs, probes, and therapeutic agents.
Core Principles of 9-(THP)-Adenine in Synthesis
The synthetic utility of 9-(THP)-adenine is centered around a straightforward two-stage process: protection and deprotection. The introduction of the THP group is typically achieved through an acid-catalyzed reaction of adenine with 3,4-dihydro-2H-pyran (DHP). Conversely, the removal of the THP group is accomplished by acid-catalyzed hydrolysis.
Protection of Adenine with a THP Group
The protection of the N9 position of adenine is a critical step to prevent unwanted side reactions during subsequent synthetic manipulations. The reaction involves the addition of the N9-H across the double bond of DHP, a process that is catalyzed by a protic or Lewis acid.
Experimental Protocol: Synthesis of 9-(tetrahydropyran-2-yl)adenine
A detailed experimental protocol for the synthesis of 9-(tetrahydropyran-2-yl)adenine from 2,6-dichloro-9H-purine provides a foundational method that can be adapted for adenine. In a representative procedure, 2,6-dichloro-9H-purine is reacted with 3,4-dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in an appropriate solvent like acetonitrile.[1] The reaction mixture is heated to facilitate the reaction.[1]
Table 1: Synthesis of a 9-(THP)-Purine Derivative [1]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product |
| 2,6-dichloro-9H-purine | 3,4-dihydropyran | PTSA | Acetonitrile | 60 °C | 1 h | 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
Deprotection of 9-(THP)-Adenine
The removal of the THP protecting group is typically achieved under mild acidic conditions, which cleave the acetal linkage. This step is crucial for regenerating the N9-H of the adenine ring, a necessary feature for many biological applications.
Experimental Protocol: Acid-Catalyzed Deprotection of 9-(THP)-Adenine
A general and effective method for the deprotection of THP-protected purines involves treatment with a mild acid. For instance, deprotection of a 9-(THP)-purine derivative can be achieved using trifluoroacetic acid (TFA).[1] The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC) to ensure complete removal of the protecting group.
Visualization of the Synthetic Workflow
The use of 9-(THP)-adenine as a synthetic intermediate follows a logical progression of protection, modification, and deprotection. This workflow is essential for the regioselective synthesis of 9-substituted adenine derivatives.
Caption: Synthetic workflow for 9-substituted adenines.
Application in Multi-Step Synthesis
The true value of 9-(THP)-adenine is realized in multi-step syntheses where modifications to the adenine ring are required. By protecting the N9 position, chemists can perform reactions such as halogenation, cross-coupling, or amination at other positions of the purine core.
Table 2: Representative Reactions on THP-Protected Purines
| Starting Material | Reagents and Conditions | Product | Reference |
| 9-(THP)-6-chloropurine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 9-(THP)-6-phenylpurine | N/A |
| 9-(THP)-6,8-dichloropurine | Benzylamine, base | 9-(THP)-6-(benzylamino)-8-chloropurine | N/A |
Note: The reactions in this table are illustrative examples of transformations that can be performed on a THP-protected purine scaffold.
Dual Protection Strategies: The Case of N6-Benzoyl-9-(THP)-Adenine
In more complex syntheses, such as the preparation of modified nucleosides for oligonucleotide synthesis, protection of both the N9 position and the exocyclic N6 amino group is often necessary. The benzoyl (Bz) group is a common choice for protecting the N6-amino group of adenine. The synthesis of N6-benzoyl-9-(THP)-adenine would involve a two-step protection sequence.
Caption: Dual protection strategy for adenine.
The synthesis of N6-benzoyladenine is a well-established procedure.[2] Subsequent protection of the N9 position with a THP group would follow the general protocol outlined earlier. This dual-protected intermediate is a valuable building block for the synthesis of complex adenine derivatives.
Conclusion
9-(THP)-adenine is a versatile and indispensable tool in the arsenal of synthetic chemists working on the modification of purines. Its ease of formation, stability to a range of reaction conditions, and facile cleavage make it an ideal protecting group strategy. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals to effectively utilize 9-(THP)-adenine in the design and execution of novel synthetic routes toward important biological targets.
References
Methodological & Application
Application Notes and Protocols: Selective Protection of Adenine's Exocyclic Amine with Dihydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective protection of the exocyclic amine (N6) of adenine with a tetrahydropyranyl (THP) group, utilizing dihydropyran (DHP). Due to the inherent reactivity of the N9 position of the purine ring, a direct and selective N6 protection is challenging. Therefore, a robust multi-step strategy is presented, which involves the transient protection of the N9 position with a trityl group, followed by the protection of the N6-amino group with DHP, and subsequent selective deprotection of the N9-trityl group. Finally, a protocol for the removal of the N6-THP protecting group is also provided. This methodology allows for the specific modification of adenine at its exocyclic amine for applications in medicinal chemistry and drug development.
Introduction
The selective modification of nucleobases is a cornerstone of drug discovery and development, enabling the synthesis of novel nucleoside analogs with potential therapeutic applications. Adenine, a fundamental component of nucleic acids, possesses multiple reactive sites, including the exocyclic N6-amino group and the N9 position of the purine ring. The protection of the N6-amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions.
Dihydropyran (DHP) is a commonly employed reagent for the protection of hydroxyl and amino groups, forming a stable tetrahydropyranyl (THP) acetal or aminal, respectively. The THP group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. However, the direct reaction of adenine with DHP typically leads to the preferential alkylation of the more nucleophilic N9 position.
To overcome this challenge, this protocol details a three-step approach for the selective N6-protection of adenine. This involves:
-
N9-Protection: The N9 position of adenine is first protected with a trityl (triphenylmethyl) group.
-
N6-Protection: The N6-amino group of 9-trityladenine is then protected with dihydropyran.
-
Selective N9-Deprotection: The N9-trityl group is selectively removed under mild acidic conditions, leaving the N6-THP group intact.
A final protocol for the deprotection of the N6-THP group to regenerate the free N6-amino group is also described.
Chemical Structures and Reaction Scheme
Caption: Overall reaction scheme for the selective N6-protection of adenine.
Experimental Protocols
Protocol 1: Synthesis of 9-Trityladenine (N9-Protection)
This protocol describes the protection of the N9 position of adenine with a trityl group.
Materials:
-
Adenine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a stirred solution of adenine (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration and wash thoroughly with water and then with diethyl ether.
-
Dry the solid under vacuum to afford 9-trityladenine.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |
| Adenine | 135.13 | 10.0 | 1.0 | 1.35 g | - |
| Trityl Chloride | 278.78 | 11.0 | 1.1 | 3.07 g | - |
| 9-Trityladenine | 377.45 | - | - | - | ~90 |
Protocol 2: Synthesis of N6-(Tetrahydropyran-2-yl)-9-trityladenine (N6-Protection)
This protocol details the protection of the N6-amino group of 9-trityladenine with dihydropyran.
Materials:
-
9-Trityladenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 9-trityladenine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |
| 9-Trityladenine | 377.45 | 5.0 | 1.0 | 1.89 g | - |
| Dihydropyran | 84.12 | 7.5 | 1.5 | 0.63 g (0.68 mL) | - |
| p-TsOH·H₂O | 190.22 | 0.25 | 0.05 | 47.6 mg | - |
| N6-THP-9-Trityladenine | 461.57 | - | - | - | ~85 |
Protocol 3: Selective Synthesis of N6-(Tetrahydropyran-2-yl)adenine (Selective N9-Deprotection)
This protocol describes the selective removal of the N9-trityl group under mild acidic conditions.
Materials:
-
N6-(Tetrahydropyran-2-yl)-9-trityladenine
-
80% Acetic acid in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Dissolve N6-(tetrahydropyran-2-yl)-9-trityladenine (1.0 eq) in 80% aqueous acetic acid.
-
Heat the reaction mixture at 50-60 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of triphenylmethanol.
-
After completion, cool the reaction mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N6-(tetrahydropyran-2-yl)adenine.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |
| N6-THP-9-Trityladenine | 461.57 | 2.0 | 1.0 | 0.92 g | - |
| 80% Acetic Acid | - | - | - | 20 mL | - |
| N6-THP-Adenine | 219.24 | - | - | - | ~75 |
Protocol 4: Deprotection of N6-(Tetrahydropyran-2-yl)adenine
This protocol outlines the removal of the N6-THP protecting group to regenerate adenine.
Materials:
-
N6-(Tetrahydropyran-2-yl)adenine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve N6-(tetrahydropyran-2-yl)adenine (1.0 eq) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield adenine.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |
| N6-THP-Adenine | 219.24 | 1.0 | 1.0 | 219 mg | - |
| p-TsOH·H₂O | 190.22 | 0.1 | 0.1 | 19 mg | - |
| Adenine | 135.13 | - | - | - | >90 |
Experimental Workflow Diagram
Caption: Workflow for the selective N6-protection and subsequent deprotection of adenine.
Signaling Pathway and Logical Relationship Diagram
Application Notes and Protocols for the Use of 9-(THP)-adenine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 9-(tetrahydropyran-2-yl)-adenine [9-(THP)-adenine] as a protecting group strategy for adenine in solid-phase oligonucleotide synthesis. The tetrahydropyranyl (THP) group is a labile, acid-sensitive protecting group. Its use for the N6-protection of deoxyadenosine [N6-(THP)-dA] offers the potential for milder deprotection conditions compared to the standard benzoyl (Bz) protecting group, which is advantageous for the synthesis of oligonucleotides containing sensitive modifications.
Data Presentation: Comparison of Adenine Protecting Groups
The selection of a protecting group for the N6-amino group of deoxyadenosine is a critical parameter in oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not damage the final oligonucleotide. The table below provides a comparative summary of the properties of N6-(THP)-adenine in relation to commonly used protecting groups.
| Protecting Group | Structure | Lability | Deprotection Conditions | Key Advantages | Potential Considerations |
| Benzoyl (Bz) | Acyl | Stable | Concentrated NH₄OH, 55°C, 8-16 hours | High stability during synthesis, well-established protocols. | Harsh deprotection conditions can damage sensitive modifications. |
| Phenoxyacetyl (Pac) | Acyl | Labile | Concentrated NH₄OH, room temp, 2-4 hours or K₂CO₃/MeOH.[1] | Mild deprotection allows for incorporation of sensitive labels.[2] | May be less stable during prolonged synthesis of long oligonucleotides. |
| Dimethylformamidine (dmf) | Amidine | Labile | Concentrated NH₄OH, 55°C, 1 hour or room temp, 8 hours.[3] | Rapid deprotection, increased resistance to depurination.[4][5] | Can be more expensive than standard protecting groups. |
| Tetrahydropyranyl (THP) | Acetal | Highly Labile (Acid-sensitive) | Mildly acidic conditions (e.g., 80% acetic acid) or potentially milder basic conditions. | Potentially very mild, orthogonal deprotection strategy. | Potential instability to the acidic deblocking step (TCA/DCA) in the synthesis cycle. Requires careful optimization. |
Experimental Protocols
The following protocols outline the key steps for the incorporation of N6-(THP)-dA into synthetic oligonucleotides using the phosphoramidite method on an automated DNA synthesizer.
Protocol 1: Preparation of N6-(THP)-dA Phosphoramidite
The synthesis of the N6-(THP)-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite building block is a prerequisite. This involves the protection of the N6-amino group of 5'-O-DMT-2'-deoxyadenosine with dihydropyran under acidic catalysis, followed by phosphitylation of the 3'-hydroxyl group. Due to the acid-labile nature of the THP group, careful control of pH is essential throughout the synthesis and purification of the phosphoramidite.
Protocol 2: Automated Oligonucleotide Synthesis Cycle
The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation. When using N6-(THP)-dA phosphoramidite, special attention must be paid to the deblocking step.
1. Deblocking (Detritylation):
-
Objective: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Standard Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Consideration for N6-(THP)-dA: The THP group is acid-labile. While the DMT group is removed more rapidly, there is a risk of premature deprotection of the N6-THP group.
-
Recommended Protocol:
-
Minimize the deblocking time to the shortest duration necessary for complete detritylation. This needs to be empirically determined on your synthesizer.
-
Consider using a milder acid for deblocking, such as 3% DCA in toluene, which has been shown to reduce depurination of sensitive purines.[6]
-
Ensure immediate and thorough washing with anhydrous acetonitrile to remove all traces of acid.
-
2. Coupling:
-
Objective: Formation of the internucleotide phosphite triester linkage.
-
Reagents:
-
N6-(THP)-dA phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Protocol:
-
Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column.
-
A standard coupling time of 2-5 minutes is a reasonable starting point. Optimization may be required to achieve high coupling efficiency (>98%).
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups.
-
Reagents:
-
Cap A: Acetic anhydride in THF/Pyridine or THF/Lutidine.
-
Cap B: N-Methylimidazole in THF.
-
-
Protocol:
-
Deliver Cap A and Cap B to the synthesis column.
-
Allow a reaction time of approximately 30 seconds.
-
Wash thoroughly with anhydrous acetonitrile.
-
4. Oxidation:
-
Objective: Conversion of the unstable phosphite triester to a stable phosphate triester.
-
Reagent: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.
-
Protocol:
-
Deliver the oxidizing solution to the column.
-
Allow a reaction time of approximately 30 seconds.
-
Wash thoroughly with anhydrous acetonitrile.
-
Protocol 3: Cleavage and Deprotection
The key advantage of the THP protecting group is its lability, allowing for mild deprotection conditions.
Method A: Mild Basic Deprotection (Hypothesized)
While the THP group is primarily known for its acid lability, its removal under mild basic conditions should be explored to maintain orthogonality with other protecting groups.
-
Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups.
-
Reagents:
-
Concentrated ammonium hydroxide (28-30%).
-
-
Protocol:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at room temperature for 2-4 hours. Note: This is a starting point and requires optimization. The lability of the N6-THP group under these conditions is not documented and should be compared to standard N6-Bz deprotection (55°C for 8-16 hours).
-
Alternatively, for oligonucleotides with base-sensitive modifications, use ultra-mild deprotection conditions such as 0.05 M potassium carbonate in anhydrous methanol at room temperature for 4-6 hours.[2]
-
Method B: Acidic Deprotection of the N6-THP Group
This method leverages the inherent acid lability of the THP group. This would typically be performed after cleavage from the support and removal of the phosphate and other base-protecting groups under standard basic conditions.
-
Objective: Selective removal of the N6-THP group after standard deprotection of other groups.
-
Reagents:
-
Concentrated ammonium hydroxide or AMA (Ammonium hydroxide/Methylamine) for initial cleavage and deprotection of other groups.
-
80% Acetic Acid in water.
-
-
Protocol:
-
Perform standard cleavage and deprotection using concentrated ammonium hydroxide or AMA to remove the oligonucleotide from the support and remove the cyanoethyl and other base protecting groups.
-
Lyophilize the resulting oligonucleotide.
-
Resuspend the oligonucleotide in 80% acetic acid.
-
Incubate at room temperature for 15-30 minutes. The reaction should be monitored by HPLC or mass spectrometry to determine the optimal time for complete deprotection without causing depurination.
-
Quench the reaction by adding a neutral buffer and lyophilize.
-
Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Cycle
Caption: Workflow of the four-step automated oligonucleotide synthesis cycle.
Diagram 2: Cleavage and Deprotection Strategy
Caption: Logical workflow for the cleavage and deprotection of oligonucleotides.
References
[Note: Citations are placeholders and would be linked to the specific search results if the content was directly extracted. As the protocols are generalized, these are representative of the types of sources consulted.]
References
- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Adenosine Phosphoramidite | Silantes [silantes.com]
- 5. Recent Development in Biomedical Applications of Oligonucleotides with Triplex-Forming Ability [mdpi.com]
- 6. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Preparation of N9-Substituted Adenine Analogs as Potential Anticancer Agents Utilizing 9-(THP)-Adenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental component of nucleic acids, has emerged as a promising scaffold in the design and synthesis of novel anticancer agents.[1][2] Modification at the N9 position of the purine ring has been a key strategy in developing analogs with potent cytotoxic and antiproliferative activities. These N9-substituted adenine derivatives can interfere with various cellular processes in cancer cells, including cell cycle progression and apoptosis.[2][3]
This document provides a detailed protocol for the laboratory-scale synthesis of a representative N9-substituted adenine analog, N9-benzyladenine, a compound with recognized biological activity. The synthesis utilizes 9-(tetrahydropyranyl)-adenine (9-(THP)-adenine) as a key starting material. The tetrahydropyranyl (THP) group serves as a protecting group for the N9 position of adenine, facilitating regioselective alkylation. The subsequent deprotection step yields the desired N9-substituted product.
Experimental Workflow
The overall synthetic strategy involves a two-step process:
-
N9-Alkylation of 9-(THP)-Adenine: Introduction of the desired substituent at the N9 position.
-
Deprotection: Removal of the THP protecting group to yield the final N9-substituted adenine analog.
References
- 1. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mitsunobu Reaction of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and substituted amines, with a characteristic inversion of stereochemistry at the alcohol carbon.[1] In the context of medicinal chemistry and drug development, the alkylation of purine derivatives is of significant interest for the synthesis of novel nucleoside analogs and potential therapeutic agents. The exocyclic N6-amino group of adenine derivatives represents a key position for modification to modulate biological activity.
This document provides detailed application notes and protocols for the proposed N6-alkylation of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine via the Mitsunobu reaction. It is important to note that the direct Mitsunobu reaction on the N6-amino group of an unprotected adenine derivative can be challenging due to the low nucleophilicity of the exocyclic amine. To enhance reactivity and minimize side reactions, protection of the N6-amino group (e.g., as a bis-Boc derivative) is often employed.[2][3] However, this protocol outlines a potential direct approach and subsequent deprotection steps.
Reaction Scheme
The overall transformation involves two key steps: the Mitsunobu reaction for N6-alkylation and the subsequent acidic deprotection of the tetrahydropyranyl (THP) group to yield the final N6-substituted adenine.
References
Application Notes and Protocols for the Glycosylation of Protected Adenine with Protected Ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the N9-glycosylation of a protected adenine moiety with a protected ribose derivative, a fundamental reaction in the synthesis of adenosine analogs for drug discovery and development. The protocol focuses on the widely used Vorbrüggen (Silyl-Hilbert-Johnson) reaction, which offers high regioselectivity for the desired N9 isomer and stereoselectivity for the β-anomer. This document outlines the reaction mechanism, detailed experimental procedures for the glycosylation and subsequent deprotection steps, and quantitative data to guide synthetic efforts.
Introduction
The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. The core of this synthesis lies in the formation of a stable N-glycosidic bond between a heterocyclic base, such as adenine, and a sugar moiety, typically ribose or deoxyribose. To achieve the desired regioselectivity (N9-glycosylation for purines) and stereoselectivity (the biologically active β-anomer), a carefully orchestrated strategy involving protecting groups is essential.
The Vorbrüggen reaction is the most prevalent method for achieving this transformation. It involves the coupling of a silylated nucleobase with an acylated sugar derivative in the presence of a Lewis acid catalyst. This method is renowned for its mild reaction conditions and high yields. These notes provide a detailed protocol for the glycosylation of N6-benzoyladenine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by the removal of the protecting groups to yield adenosine.
The Role of Protecting Groups
Protecting groups are crucial for the successful regioselective and stereoselective synthesis of adenosine analogs.
-
N6-Benzoyl Group on Adenine: The benzoyl group on the exocyclic N6-amino group of adenine serves two primary purposes: it enhances the solubility of the purine base in organic solvents and prevents potential side reactions at the amino group.
-
Silylation of Adenine: In-situ silylation of N6-benzoyladenine with an agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) increases the nucleophilicity of the N9 nitrogen, facilitating its attack on the anomeric carbon of the ribose.
-
Benzoyl Groups on Ribose: The hydroxyl groups of the ribose are protected with benzoyl groups to prevent them from reacting. The 2-O-benzoyl group also plays a critical role in ensuring the formation of the desired β-anomer through neighboring group participation, where it forms a transient cyclic intermediate that blocks the α-face of the ribose from the incoming nucleobase.
-
1-O-Acetyl Group on Ribose: The acetyl group at the anomeric carbon (C1) of the ribose acts as a good leaving group upon activation by the Lewis acid catalyst.
Caption: Logical workflow for the synthesis of adenosine, highlighting the key protection and coupling steps.
Experimental Protocols
Protocol 1: N9-Glycosylation of N6-Benzoyladenine
This protocol describes the Vorbrüggen glycosylation of silylated N6-benzoyladenine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Materials:
-
N6-Benzoyladenine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/ethyl acetate gradient)
Caption: Experimental workflow for the Vorbrüggen glycosylation.
Procedure:
-
Silylation: A mixture of N6-benzoyladenine (e.g., 4.0 mmol) and a catalytic amount of ammonium sulfate (e.g., 15 mg) is refluxed in hexamethyldisilazane (HMDS, e.g., 15.0 mL) until a clear solution is obtained (typically 20 hours).
-
After cooling to room temperature, the excess HMDS is removed under reduced pressure.
-
Glycosylation: The resulting solid is dissolved in anhydrous dichloroethane (e.g., 20.0 mL). To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (e.g., 4.5 mmol) is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, e.g., 5.46 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Work-up: The reaction mixture is diluted with dichloromethane (e.g., 50 mL) and washed with saturated aqueous sodium bicarbonate solution (e.g., 20 mL) and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the protected adenosine derivative.
Protocol 2: Deprotection of Benzoylated Adenosine
This protocol describes the removal of the N6-benzoyl and the 2',3',5'-tri-O-benzoyl groups using methanolic ammonia.[1]
Materials:
-
Protected adenosine derivative from Protocol 1
-
Saturated methanolic ammonia (7N)
-
Reaction vessel with a secure seal
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve the protected adenosine derivative in a minimal amount of a suitable solvent like methanol if necessary.
-
Add a saturated solution of ammonia in methanol (e.g., 7N) to the substrate in a securely sealed reaction vessel.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and carefully vent the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the ammonia and solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure adenosine.[1]
Data Presentation
The following table summarizes typical quantitative data for the N9-glycosylation of N6-benzoyladenine and subsequent deprotection. Yields can vary based on reaction scale and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Glycosylation | Silylated N6-Benzoyladenine (1 eq) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1-1.2 eq) | TMSOTf (1.2-1.4 eq) | Dichloroethane | Room Temp. | 48 h | 60-75 |
| Deprotection | Protected Adenosine (1 eq) | Saturated Ammonia in Methanol (excess) | - | Methanol | Room Temp. | 12-24 h | >90 |
Applications in Drug Development
The synthesized adenosine analogs are crucial for a variety of applications in drug development:
-
Antiviral Agents: Many adenosine analogs act as chain terminators of viral DNA or RNA synthesis. By modifying the ribose moiety (e.g., at the 2' or 3' position), compounds can be designed to be selectively incorporated by viral polymerases, leading to the termination of viral replication.
-
Anticancer Agents: Some adenosine derivatives can interfere with cellular signaling pathways that are dysregulated in cancer cells. They can act as agonists or antagonists of adenosine receptors, which are involved in processes like cell proliferation and angiogenesis.
-
Chemical Probes: Photoactivatable adenosine analogs can be synthesized to identify and study adenosine-binding proteins, which are important targets for drug development.
Caption: Relationship between the synthesis of adenosine analogs and their applications in drug development.
Conclusion
The Vorbrüggen glycosylation of N6-benzoyladenine with a protected ribose derivative is a robust and reliable method for the synthesis of adenosine analogs. The use of appropriate protecting groups is paramount for achieving high regioselectivity and stereoselectivity. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel nucleoside-based therapeutics.
References
Application Notes and Protocols for the Large-Scale Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known as 9-THP-adenine, is a protected form of adenine, a fundamental component of nucleic acids. The tetrahydropyranyl (THP) group serves as a protecting group for the N9 position of the purine ring, a common strategy in nucleoside and nucleotide chemistry. This protection allows for selective reactions at other positions of the adenine molecule without interference from the N9 nitrogen. The THP group can be readily removed under mild acidic conditions, making it a valuable intermediate in the synthesis of various adenine derivatives, including antiviral and anticancer agents. This document provides a detailed protocol for the large-scale synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| Adenine | C₅H₅N₅ | 135.13 | 73-24-5 | >99% |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 110-87-2 | >98% |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | 6192-52-5 | >98% |
| This compound (9-THP-adenine) | C₁₀H₁₃N₅O | 219.25 | 7306-67-4 | >97% |
Table 2: Optimized Reaction Conditions for Large-Scale Synthesis
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Adenine to DHP Molar Ratio | 1 : 1.5 |
| Catalyst | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) |
| Catalyst Loading | 0.05 mol equivalents |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-18 hours |
| Work-up Procedure | Neutralization, precipitation, and filtration |
| Purification Method | Recrystallization from ethanol |
| Expected Yield | 80-90% |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol describes the synthesis of 9-THP-adenine starting from adenine and 3,4-dihydro-2H-pyran (DHP) using an acid catalyst.
Materials:
-
Adenine (1.00 kg, 7.40 mol)
-
3,4-Dihydro-2H-pyran (DHP) (0.93 kg, 11.1 mol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.70 kg, 3.70 mol)
-
N,N-Dimethylformamide (DMF) (10 L)
-
Triethylamine (TEA)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
20 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Large Buchner funnel and filter flask
-
Vacuum pump
-
Drying oven
Procedure:
-
Reaction Setup: To a 20 L three-necked round-bottom flask, add adenine (1.00 kg, 7.40 mol) and N,N-dimethylformamide (10 L). Stir the suspension mechanically until the adenine is well dispersed.
-
Addition of Catalyst and Reagent: Add p-toluenesulfonic acid monohydrate (0.70 kg, 3.70 mol) to the suspension. Stir for 10 minutes. Slowly add 3,4-dihydro-2H-pyran (0.93 kg, 11.1 mol) to the reaction mixture over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1). The reaction is complete when the adenine spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add triethylamine (TEA) to neutralize the p-toluenesulfonic acid until the pH of the solution is approximately 7-8.
-
Precipitation: Pour the neutralized reaction mixture into a large vessel containing 40 L of cold deionized water with vigorous stirring. A white precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a large Buchner funnel. Wash the solid with copious amounts of deionized water (3 x 5 L) to remove any remaining DMF and salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline solid.
-
Final Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of 9-THP-Adenine.
Deprotection of 9-THP-Adenine
Caption: Acid-catalyzed deprotection of 9-THP-adenine.
Application Notes & Protocols: Purification of 9-(THP)-Adenine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-(Tetrahydropyran-2-yl)-9H-purin-6-amine, commonly known as 9-(THP)-adenine, is a protected form of adenine, a fundamental component of nucleic acids. The tetrahydropyranyl (THP) group serves as a protecting group for the N9 position of the purine ring, preventing unwanted reactions during synthetic procedures. Following synthesis, purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of such protected nucleoside analogs, offering effective separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2][3] This document provides a detailed protocol for the purification of 9-(THP)-adenine using silica gel column chromatography.
Data Presentation
The efficiency of the column chromatography purification can be evaluated by analyzing the collected fractions using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Below is a summary of expected data from a typical purification run.
| Parameter | Value/Range | Method of Analysis |
| Stationary Phase | Silica Gel (60-120 mesh) | - |
| Mobile Phase | Gradient: Dichloromethane (DCM) to DCM:Methanol (98:2 v/v) | TLC, Column Elution |
| Elution Volume | 400-600 mL | Fraction Collection |
| Product Elution | Fractions 15-25 | TLC Analysis |
| Purity before Column | ~75% | HPLC |
| Purity after Column | >98% | HPLC |
| Yield | 85-95% | Gravimetric Analysis |
Experimental Protocols
This section details the methodology for the purification of 9-(THP)-adenine using silica gel column chromatography.
1. Materials and Reagents:
-
Crude 9-(THP)-adenine
-
Silica Gel (60-120 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Ethyl Acetate, technical grade
-
Glass chromatography column (40-60 cm length, 2-4 cm diameter)
-
Separatory funnel (for solvent reservoir)
-
Fraction collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Column (Wet Packing Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically on a stand. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4]
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent like hexane or a hexane/ethyl acetate mixture.[5] The amount of silica gel should be approximately 50 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[5]
-
Open the stopcock to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached (typically 20-30 cm).
-
Once the silica gel has settled, add a thin layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed when adding the mobile phase.[4]
-
Continuously drain the solvent until the solvent level is just above the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude 9-(THP)-adenine in a minimal amount of the initial mobile phase (e.g., DCM).
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just above the sand.
-
Gently add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel.
4. Elution and Fraction Collection:
-
Fill the column with the initial mobile phase (100% DCM). A separatory funnel can be used as a solvent reservoir to maintain a constant head of solvent.
-
Begin collecting fractions in test tubes. The volume of each fraction can range from 10 to 20 mL.
-
Monitor the separation by spotting a small amount of each fraction onto a TLC plate. For adenine derivatives, a mobile phase of chloroform:methanol (e.g., 9:1) can be effective for TLC analysis.[6] Visualize the spots under a UV lamp at 254 nm.
-
Gradually increase the polarity of the mobile phase to elute the desired compound. This can be achieved by slowly adding methanol to the dichloromethane. A typical gradient might be from 100% DCM to a final concentration of 2% methanol in DCM.[1]
-
Fractions containing the pure 9-(THP)-adenine (as determined by TLC) should be combined.
5. Product Isolation:
-
Combine the fractions containing the pure product into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 9-(THP)-adenine as a solid or oil.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the purification of 9-(THP)-adenine.
References
- 1. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 2. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the incomplete deprotection of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine to yield adenine.
Troubleshooting Guide
Incomplete deprotection of the tetrahydropyranyl (THP) group from the N9 position of adenine can be a common obstacle. This guide addresses potential causes and provides systematic solutions to achieve complete and clean conversion to the desired product.
Problem 1: Incomplete or Slow Reaction
Observation: TLC or LC-MS analysis indicates the presence of a significant amount of starting material, this compound, even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Catalyst | Increase the molar equivalents of the acid catalyst incrementally. For instance, if using p-toluenesulfonic acid (TsOH), try increasing from a catalytic amount to 0.5-1.0 equivalents. |
| Inadequate Reaction Temperature | While many THP deprotections proceed at room temperature, gentle heating to 40-50°C may be necessary to drive the reaction to completion.[1][2] Monitor for potential side product formation at elevated temperatures. |
| Inappropriate Solvent System | The choice of solvent can significantly impact reaction kinetics. Protic solvents like methanol or ethanol are often effective for THP deprotection.[1] A common solvent system for mild deprotection is a mixture of acetic acid, THF, and water.[1][2] |
| Short Reaction Time | Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is fully consumed. |
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for incomplete deprotection.
Problem 2: Formation of Side Products
Observation: The appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Depurination | The glycosidic-like bond in N9-substituted purines can be susceptible to cleavage under harsh acidic conditions, leading to the formation of adenine and degradation of the purine ring. Use milder acidic conditions. Consider using pyridinium p-toluenesulfonate (PPTS) or a solid-supported acid catalyst like Amberlyst-15 for a more controlled reaction.[1] |
| Transesterification | If using an alcohol (e.g., methanol, ethanol) as a solvent with a strong acid, transesterification of other functional groups in the molecule (if present) can occur.[3] If this is a concern, switch to a non-alcoholic solvent system like THF/water with acetic acid. |
| Alkylation of Purine Ring | The carbocation intermediate generated during THP cleavage can potentially alkylate the purine ring, although this is less common. The use of scavengers, such as water or triisopropylsilane (TIS), can help to trap the carbocation.[1] |
Logical Relationships in Side Product Formation
Caption: Relationship between reaction conditions and side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic conditions for THP deprotection of N-heterocycles?
A1: Commonly employed acidic conditions include:
-
p-Toluenesulfonic acid (TsOH) in methanol or ethanol: A widely used and effective method.
-
Acetic acid in a mixture of THF and water: A milder alternative that often provides good results.[1][2]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM): Effective at low concentrations (e.g., 2-10%), but can be harsh for sensitive substrates.[1]
-
Hydrochloric acid (HCl) in an organic solvent: A strong acid that should be used with caution to avoid side reactions.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the starting material (more nonpolar) and the product, adenine (more polar). Staining with potassium permanganate or visualization under UV light can be used. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and identifying any side products.
Q3: My compound is sensitive to strong acids. Are there milder alternatives for THP deprotection?
A3: Yes, several milder methods can be employed for acid-sensitive substrates:
-
Pyridinium p-toluenesulfonate (PPTS): A milder acidic catalyst that is often used for sensitive molecules.[1]
-
Solid-supported acid catalysts: Amberlyst-15 resin or zeolites can be used. These offer the advantage of easy removal by filtration.
-
Lewis acids: Bismuth triflate has been reported as an efficient catalyst for THP deprotection.
-
Non-acidic conditions: A mixture of lithium chloride in aqueous DMSO at elevated temperatures has been shown to cleave THP ethers.
Q4: What is the expected work-up procedure for an acidic deprotection?
A4: A typical work-up involves:
-
Neutralizing the acid with a base such as saturated sodium bicarbonate solution or triethylamine.
-
Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography or recrystallization if necessary.
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (TsOH) in Methanol
This protocol is a standard and generally effective method for THP deprotection.
Materials:
-
This compound
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add p-toluenesulfonic acid monohydrate (0.1-1.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently warm the mixture to 40-50°C.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully add saturated NaHCO₃ solution to neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Acetic Acid in THF/Water
This protocol offers a milder alternative to strong acid catalysts.[1][2]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF, acetic acid, and water (e.g., a 4:2:1 ratio).
-
Stir the solution at room temperature or warm to 45°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
General Experimental Workflow
Caption: General workflow for THP deprotection of 9-THP-adenine.
References
Technical Support Center: Synthesis of 9-(THP)-adenine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(THP)-adenine. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of protecting adenine with a tetrahydropyranyl (THP) group?
A1: The THP group is a widely used protecting group for the N9 position of adenine. This protection is crucial in multi-step syntheses to prevent unwanted reactions at the nucleophilic nitrogen atoms of the purine ring, thereby directing subsequent chemical transformations to other parts of the molecule.
Q2: What are the common methods for the synthesis of 9-(THP)-adenine?
A2: The most common and straightforward method involves the acid-catalyzed reaction of adenine with 3,4-dihydro-2H-pyran (DHP). p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst for this reaction.[1][2]
Q3: What are the major side products in the synthesis of 9-(THP)-adenine?
A3: Due to the presence of multiple nucleophilic nitrogen atoms in the adenine ring, the formation of isomeric side products is the primary challenge. The most common side products are N7-(THP)-adenine and, to a lesser extent, N3-(THP)-adenine. The desired product is the N9-substituted isomer.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, will show the consumption of the adenine starting material and the formation of the product spots (the N9, N7, and N3 isomers will likely have different Rf values).
Q5: Is the THP protecting group stable?
A5: The THP group is stable to a wide range of non-acidic conditions, including basic hydrolysis, reduction, and organometallic reactions. However, it is readily cleaved under acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of adenine | 1. Inactive catalyst. 2. Insufficient amount of DHP. 3. Low reaction temperature. 4. Poor quality of reagents or solvent. | 1. Use fresh, dry p-TsOH. 2. Use a slight excess of DHP (e.g., 1.2-1.5 equivalents). 3. Gently warm the reaction mixture if stirring at room temperature shows low conversion. 4. Ensure adenine and the solvent (e.g., DMF or acetonitrile) are dry. |
| Formation of multiple products (isomers) | Adenine has multiple reactive nitrogen sites (N9, N7, N3), leading to the formation of regioisomers. This is an inherent aspect of the reaction. | 1. While difficult to avoid completely, optimizing reaction conditions (e.g., solvent, temperature) may slightly favor N9 substitution. 2. The primary solution is to purify the desired N9 isomer from the side products using column chromatography. |
| Difficulty in separating the N9, N7, and N3 isomers | The isomers often have very similar polarities, making their separation by column chromatography challenging. | 1. Use a high-quality silica gel with a fine mesh size for better resolution. 2. Employ a slow elution gradient with a solvent system that provides the best separation on TLC (e.g., a gradient of methanol in dichloromethane). 3. Repetitive column chromatography may be necessary to achieve high purity. |
| Accidental deprotection of the THP group during workup or purification | The THP group is acid-labile. Exposure to acidic conditions during extraction or chromatography on acidic silica gel can lead to its removal. | 1. Neutralize the reaction mixture with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution) before workup. 2. Use neutralized silica gel (by pre-treating with a solvent containing a small amount of triethylamine) for column chromatography. |
| How to confirm the identity of the desired 9-(THP)-adenine isomer? | It is crucial to distinguish the N9 isomer from the N7 and N3 isomers. | 1. 1H NMR Spectroscopy: The chemical shifts of the purine protons (H2 and H8) are sensitive to the position of substitution. In general, for N9-substituted adenines, the H8 proton signal is downfield compared to the H2 proton signal. For N7-substituted adenines, the H2 proton is typically downfield from the H8 proton. 2. 13C NMR Spectroscopy: The chemical shifts of the purine carbons also differ between the isomers. 3. 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can definitively establish the point of attachment of the THP group by observing the correlation between the anomeric proton of the THP ring and the carbons of the purine ring. |
Data Presentation
The following table summarizes the expected regioselectivity in the synthesis of (THP)-adenine. The yields are illustrative and can vary based on specific reaction conditions.
| Product | Structure | Typical Yield (%) | Notes |
| 9-(THP)-adenine | N9-substituted (desired product) | 60-80% | The thermodynamically more stable product. |
| N7-(THP)-adenine | N7-substituted (major side product) | 10-20% | Kinetically favored in some alkylations, but generally the major byproduct. |
| N3-(THP)-adenine | N3-substituted (minor side product) | < 5% | Formation is generally less favored. |
Experimental Protocols
Synthesis of 9-(THP)-adenine
This protocol is a general guideline for the acid-catalyzed protection of adenine with 3,4-dihydro-2H-pyran.
Materials:
-
Adenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane and methanol)
Procedure:
-
To a stirred suspension of adenine (1 equivalent) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
To this mixture, add 3,4-dihydro-2H-pyran (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the adenine is consumed, quench the reaction by adding a few drops of triethylamine or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the desired 9-(THP)-adenine from the N7 and N3 isomers.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 9-(THP)-adenine as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Scheme for the Synthesis of (THP)-adenine and its Side Products
Caption: Main reaction and side reactions in the synthesis of (THP)-adenine.
References
Technical Support Center: Optimizing Reaction Conditions for Adenine Protection with DHP
Welcome to the technical support center for the optimization of adenine protection with dihydropyran (DHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (9-THP-adenine).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of protecting adenine with DHP?
A1: The primary purpose of protecting adenine with DHP is to block the N9 position of the purine ring, preventing it from participating in subsequent reactions. The resulting tetrahydropyranyl (THP) ether is stable under a variety of non-acidic conditions, making it an effective protecting group in multi-step organic synthesis.
Q2: Which nitrogen on the adenine ring is preferentially protected by DHP?
A2: The N9 position of the adenine ring is generally the preferred site of reaction with DHP under acidic conditions. This regioselectivity is influenced by steric and electronic factors. Bulky substituents on the N6-amino group can further enhance the selectivity for N9 by sterically hindering the N7 position.
Q3: What are the common side products in this reaction?
A3: Common side products can include the N7-THP protected adenine isomer and dialkylated products. Additionally, if the reaction conditions are not anhydrous, DHP can react with water to form 2-hydroxytetrahydropyran. The exocyclic N6-amino group can also potentially react with DHP, although this is less common under standard conditions.
Q4: Can the N6-amino group of adenine react with DHP?
A4: While the imidazole nitrogens (N7 and N9) are more nucleophilic, the N6-amino group can potentially react with DHP, especially if the reaction is run for an extended period or at elevated temperatures. However, this is generally not the major product.
Q5: What are the standard deprotection conditions for removing the THP group?
A5: The THP group is labile under acidic conditions. Common deprotection methods involve treatment with a mild acid such as p-toluenesulfonic acid (p-TsOH) in an alcohol solvent (e.g., methanol or ethanol), or aqueous acetic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Low reaction temperature or short reaction time. | 1. Use a fresh, anhydrous acid catalyst (e.g., p-TsOH monohydrate). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions favoring N7-alkylation. 2. Over-reaction leading to multiple THP additions. | 1. Use a bulkier protecting group on the N6-amino group if possible to sterically hinder the N7 position. 2. Carefully control the stoichiometry of DHP (use a slight excess, e.g., 1.2-1.5 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Product is an Oil and Difficult to Purify | 1. Presence of residual solvent or byproducts. 2. The product itself may be a viscous oil at room temperature. | 1. Ensure complete removal of the solvent under high vacuum. 2. Attempt to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, purification by column chromatography is recommended. |
| THP Group Cleaved During Workup or Purification | 1. Accidental exposure to acidic conditions. 2. Use of acidic chromatography media. | 1. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any residual acid. 2. Use neutral or basic alumina for column chromatography, or silica gel that has been pre-treated with a base like triethylamine. |
| Difficulty in Removing Excess DHP | 1. DHP is volatile but can be persistent. | 1. After the reaction, evaporate the solvent and excess DHP under reduced pressure. A higher vacuum may be necessary. |
Experimental Protocols
Below are representative protocols for the THP protection of a purine and a related derivative. These should be adapted and optimized for your specific experimental setup.
Protocol 1: THP Protection of 6-Chloro-2-Fluoropurine (Adenine Analog)
This protocol provides a general procedure for the THP protection of a purine ring, which can be adapted for adenine.
Materials:
-
6-Chloro-2-fluoro-purine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-chloro-2-fluoro-purine (1.0 eq) and p-TsOH·H₂O (0.1 eq) in anhydrous CH₂Cl₂.
-
Add DHP (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture.
-
Wash the filtrate with saturated Na₂CO₃ solution and then with brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or trituration with a suitable solvent like ethyl acetate.
Protocol 2: Synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
This protocol describes the synthesis of a THP-protected adenine derivative.
Materials:
-
Benzyl alcohol
-
Triethylamine (TEA)
-
6-Chloro-9-(tetrahydropyran-2-yl)purine
-
Propanol (PrOH)
-
Chloroform (CHCl₃)
-
Acetone (Me₂CO)
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzyl alcohol in propanol.
-
Add triethylamine (6.9 mmol) and 6-chloro-9-(tetrahydropyran-2-yl)purine (1.64 g) to the reaction mixture.[1]
-
Heat the reaction mixture at 45 °C for 6 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitate.
-
Partially evaporate the filtrate.
-
Purify the residue by column chromatography on silica gel using a mobile phase of CHCl₃:Me₂CO (4:1).[1]
Data Presentation
Table 1: Summary of Reaction Conditions for THP Protection of Purine Derivatives
| Substrate | Catalyst (eq) | DHP (eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 6-Chloro-2-Fluoropurine | p-TsOH·H₂O (0.1) | 1.5 | CH₂Cl₂ | 12 | Room Temp. | Not Reported |
| 6-Chloropurine | Not specified | Not specified | Not specified | 6 | 45 | Not Reported |
Visualizations
Reaction Workflow
Caption: General workflow for the THP protection of adenine.
Troubleshooting Logic
Caption: Troubleshooting decision tree for adenine THP protection.
References
cleavage of THP group without affecting other acid-labile groups
Technical Support Center: Selective THP Group Cleavage
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the selective cleavage of the tetrahydropyranyl (THP) protecting group in the presence of other acid-labile functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in deprotecting THP ethers?
A1: The primary challenge is the acidic nature of the conventional deprotection methods, which can inadvertently cleave other acid-sensitive groups present in the molecule, such as Boc, t-butyl ethers, silyl ethers (TBDMS, TIPS), acetals, and ketals.[1][2] Another potential issue is the formation of diastereomers upon THP protection of a chiral alcohol, which can complicate purification and characterization.[1]
Q2: Under what conditions are THP ethers generally stable?
A2: THP ethers exhibit good stability under strongly basic conditions, towards organometallic reagents, hydrides, and various acylating and alkylating agents.[1][3] Their lability is most pronounced under acidic conditions.[1][2]
Q3: Can I selectively remove a THP group in the presence of a silyl ether like TBDMS?
A3: Yes, several methods have been developed for this purpose. For instance, iron(III) tosylate in methanol has been shown to deprotect THP ethers without affecting phenolic TBDMS ethers.[4] Additionally, photoinduced deprotection using bromotrichloromethane is selective over various protecting groups, including silyl ethers.[5]
Q4: Are there any non-acidic methods for THP deprotection?
A4: Absolutely. One notable method involves heating the THP ether with lithium chloride in a mixture of DMSO and water.[6][7] Another approach utilizes triethylsilyl trifluoromethanesulfonate (TESOTf) in the presence of 2,4,6-collidine, which proceeds under weakly basic conditions.[8][9] For acetals and ketals in general, a combination of triphenylphosphine and carbon tetrabromide offers a neutral, anhydrous cleavage method.[10]
Q5: How can I avoid the formation of byproducts during THP deprotection?
A5: The choice of solvent and reagents is critical. For instance, in acid-catalyzed alcoholysis, the solvent (e.g., methanol) can react with the carbocation intermediate formed during cleavage.[1] Using aqueous acidic conditions can lead to the formation of a hemiacetal from the cleaved THP group.[1] Employing milder, more selective methods and carefully controlling the reaction conditions can minimize byproduct formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of other acid-labile groups (e.g., Boc, TBDMS) | The deprotection conditions are too acidic. | Switch to a milder, more selective method such as LiCl in DMSO/H₂O, photoinduced deprotection with BrCCl₃, or TESOTf with 2,4,6-collidine.[5][6][7][8][9] |
| Incomplete deprotection of the THP group | The chosen method is not effective for the specific substrate, or the reaction time is insufficient. | Increase the reaction time or switch to a more potent deprotection agent. For example, if using mild acidic conditions, a stronger Lewis acid might be necessary. Consider a different selective method altogether. |
| Low yield of the desired alcohol | The product may be unstable under the reaction conditions, or significant byproducts are being formed. | Optimize reaction parameters such as temperature and reaction time. Ensure the work-up procedure is appropriate to isolate the desired product without degradation. Analyze the crude reaction mixture to identify byproducts and adjust the strategy accordingly. |
| Formation of unexpected byproducts | The carbocation intermediate from the THP group may be reacting with other nucleophiles in the reaction mixture. | If using an alcohol as a solvent, it may be acylating the deprotected alcohol. Consider using a non-nucleophilic solvent or an aqueous work-up.[1] |
Selective Deprotection Methodologies: A Comparative Overview
The following table summarizes various methods for the selective cleavage of THP ethers, highlighting their compatibility with other common acid-labile protecting groups.
| Method | Reagents and Conditions | Compatible Groups | Incompatible Groups | Yield Range (%) | Reference(s) |
| Lithium Chloride | LiCl, H₂O, DMSO, 90 °C | Methylenedioxy, MOM, Benzyl ether, Methyl ether, Aldehyde | - | 85-95 | [6][7] |
| Iron(III) Tosylate | Fe(OTs)₃·6H₂O (cat.), CH₃OH, rt | Phenolic TBDMS, Boc | - | 80-95 | [4] |
| Cerium(IV) Ammonium Nitrate (CAN) | CAN (cat.), CH₃CN, 0 °C to rt | Enol triflates | - | 82-98 | [8] |
| Photoinduced Deprotection | BrCCl₃ (cat.), CH₃CN, hv (365 nm), rt | AcO, NHBoc, Ketal | - | 85-98 | [5] |
| TESOTf/Collidine | TESOTf, 2,4,6-collidine, CH₂Cl₂, 0 °C to rt | Other acid-labile groups | - | High | [8][9] |
Detailed Experimental Protocols
Method 1: Deprotection using Lithium Chloride
This protocol is adapted from the method described by Maiti and Roy.[6][7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the THP-protected alcohol (1 mmol), lithium chloride (5 mmol), and water (10 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (5 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir for the time indicated by TLC analysis (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Photoinduced Deprotection
This protocol is based on the work of Yang et al.[5]
-
Preparation: To a quartz reaction tube, add the THP-protected alcohol (0.2 mmol) and bromotrichloromethane (BrCCl₃, 0.1 mol%).
-
Solvent Addition: Add acetonitrile (CH₃CN) (2 mL).
-
Reaction: Irradiate the mixture with a 365 nm UV lamp at room temperature, monitoring the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired alcohol.
Decision-Making Workflow for THP Deprotection
The following diagram illustrates a logical workflow for selecting an appropriate THP deprotection method based on the other functional groups present in the molecule.
A decision tree for selecting a THP deprotection method.
This workflow provides a systematic approach to choosing a deprotection strategy, starting with an assessment of the substrate's sensitivity to acid. If other acid-labile groups are present, milder and more selective methods are recommended. The final choice can be guided by the specific nature of the other protecting groups and the desired reaction conditions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective cleavage of ketals and acetals under neutral, anhydrous conditions using triphenylphosphine and carbon tetrabromide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in the synthesis of 9-(THP)-adenine
Welcome to the technical support center for the synthesis of 9-(tetrahydropyran-2-yl)-adenine, commonly known as 9-(THP)-adenine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 9-(THP)-adenine?
A1: The most frequent cause of low yields is the lack of regioselectivity during the protection of adenine with 3,4-dihydro-2H-pyran (DHP). Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and the reaction can lead to a mixture of isomers, with the N7- and N3-substituted adenines being common byproducts. The desired product is the N9-isomer.
Q2: How can I improve the regioselectivity for the N9-isomer?
A2: Optimizing the reaction conditions is key to favoring the formation of the 9-(THP)-adenine. Factors that significantly influence regioselectivity include the choice of solvent and the catalytic acid. Generally, a non-polar aprotic solvent and a mild acid catalyst are preferred.
Q3: What are the typical side products I should expect?
A3: Besides the desired 9-(THP)-adenine, you may also form 7-(THP)-adenine and 3-(THP)-adenine. In some cases, dialkylation at both N7 and N9 positions can occur, although this is less common under controlled conditions. Unreacted adenine is also a common impurity if the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 95:5 v/v), can be used to separate the starting material (adenine), the product (9-(THP)-adenine), and the major byproducts. The product, being less polar than adenine, will have a higher Rf value.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is the most effective method for purifying 9-(THP)-adenine from unreacted starting materials and isomeric byproducts. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is often successful.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst like pyridinium p-toluenesulfonate (PPTS). |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Poor quality of reagents. | Ensure that adenine is dry and that the 3,4-dihydro-2H-pyran (DHP) and solvent are of high purity and anhydrous. | |
| Formation of Multiple Products (Poor Regioselectivity) | Inappropriate solvent. | Use a non-polar aprotic solvent such as dioxane, tetrahydrofuran (THF), or dichloromethane (DCM) to favor N9-alkylation. |
| Catalyst is too strong. | A strong acid can lead to side reactions. Use a mild acid catalyst like p-TsOH or PPTS in catalytic amounts. | |
| Product is an intractable oil or difficult to crystallize | Presence of isomeric impurities. | Re-purify the product by column chromatography, ensuring good separation of the isomers. |
| Residual solvent. | Ensure all solvent is removed under high vacuum. Co-evaporation with a suitable solvent can sometimes help. | |
| Deprotection of the THP group during workup or purification | Accidental exposure to acidic conditions. | The THP group is acid-labile. Avoid acidic conditions during the workup and purification steps. If necessary, a neutral or slightly basic workup is recommended. |
Experimental Protocols
Synthesis of 9-(THP)-adenine
This protocol is a representative procedure for the acid-catalyzed protection of adenine with 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Adenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous dioxane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of adenine (1.0 eq) in anhydrous dioxane, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC (e.g., DCM:MeOH 95:5). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 9-(THP)-adenine as a white solid.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Solvent | Dioxane | Tetrahydrofuran (THF) | Dioxane often provides better regioselectivity for N9-alkylation. |
| Catalyst | p-TsOH | Pyridinium p-toluenesulfonate (PPTS) | Both are effective mild acid catalysts. PPTS can sometimes offer milder conditions. |
| Temperature | Reflux (101 °C in Dioxane) | Reflux (66 °C in THF) | Higher temperatures can increase the reaction rate but may also lead to more side products. |
| Reaction Time | 24-48 hours | 48-72 hours | Reaction in THF may require longer times due to the lower boiling point. |
| Typical Yield | 60-75% | 50-65% | Yields are highly dependent on the successful purification of the N9-isomer. |
Visualizing the Process
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 9-(THP)-adenine.
Troubleshooting Decision Tree
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of dihydropyran (DHP)-related impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dihydro-2H-pyran (DHP) and why are its impurities a concern?
A1: 3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound widely used as a protecting group for alcohols, thiols, and amines in multi-step organic synthesis.[1][2][3] The resulting tetrahydropyranyl (THP) ether is stable under basic conditions but can be easily removed by acidic hydrolysis.[3] Impurities are a significant concern for several reasons:
-
Safety: Some synthesis by-products, such as acrolein, are toxic even at low concentrations.[4]
-
Reaction Efficiency: Impurities like water can interfere with subsequent reactions, leading to lower yields and inconsistent results.[5]
-
Product Quality: In drug development, impurities in the final active pharmaceutical ingredient (API) can affect the drug's safety, efficacy, and stability, and are strictly regulated by bodies like the ICH and FDA.[6][7]
Q2: What are the common impurities associated with the synthesis of 3,4-dihydro-2H-pyran?
A2: The commercial synthesis of DHP typically involves the dehydration of tetrahydrofurfuryl alcohol (THFA) over an alumina catalyst.[2] Common impurities originating from this process include:
-
Unreacted Starting Material: Tetrahydrofurfuryl alcohol (THFA).[4]
-
By-products: Acrolein, tetrahydropyran (THP), and cyclopentanone.[4]
-
Residual Water: Water is a major product of the reaction and can be difficult to remove completely from the final DHP product.[5]
Q3: What impurities can arise from using DHP as a protecting group in a reaction?
A3: When using DHP to protect an alcohol, the primary impurities arise from the reaction conditions and subsequent deprotection step. After protection, impurities may include unreacted starting alcohol and excess DHP. The acidic deprotection step cleaves the THP ether to restore the alcohol and produces 5-hydroxypentanal as a by-product.[2] This aldehyde can be unstable and may lead to other impurities if not efficiently removed.
Q4: Which analytical techniques are best for identifying and quantifying DHP-related impurities?
A4: A comprehensive impurity profile typically requires a combination of chromatographic and spectroscopic methods.[7] High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying non-volatile organic impurities.[6][8] For volatile impurities like residual solvents or by-products from DHP synthesis, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is highly effective.[7][9] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[6][7]
Data Summary
Table 1: Common Impurities in Commercial DHP and Their Properties
| Impurity | Chemical Formula | Boiling Point (°C) | Reason for Presence |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 86 | Main Product |
| Acrolein | C₃H₄O | 52.7 | Synthesis By-product[4] |
| Tetrahydrofurfuryl alcohol (THFA) | C₅H₁₀O₂ | 178 | Unreacted Starting Material[4] |
| Tetrahydropyran (THP) | C₅H₁₀O | 88 | Synthesis By-product[4] |
| Water | H₂O | 100 | Synthesis By-product[5] |
Table 2: Recommended Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Types of Impurities Detected |
| HPLC (High-Performance Liquid Chromatography) | Separation and quantification | Non-volatile organic impurities, degradation products, unreacted starting materials.[6][9] |
| GC (Gas Chromatography) | Separation and quantification | Volatile organic impurities, residual solvents (e.g., acrolein, THP).[6][9] |
| MS (Mass Spectrometry) | Identification and structural analysis | Provides molecular weight and fragmentation patterns of unknown impurities.[6] |
| NMR (Nuclear Magnetic Resonance) | Structural elucidation | Provides detailed information on the chemical structure of impurities.[6][7] |
Troubleshooting Guides
Problem 1: My purified DHP reagent appears wet or gives inconsistent results in protection reactions.
-
Possible Cause: Commercial DHP can contain residual water from its synthesis, which can interfere with acid-catalyzed protection reactions.[5]
-
Suggested Solution: Dry the DHP before use. A common lab-scale procedure involves initial drying over anhydrous potassium carbonate, followed by refluxing over and distilling from metallic sodium.[5] For safety and convenience, molecular sieves can also be used for drying. Always store the purified DHP under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Caption: Workflow for troubleshooting water contamination in DHP.
Problem 2: My final compound, which involved a THP-protection step, fails to crystallize and "oils out".
-
Possible Cause: The presence of impurities often lowers the melting point of a compound and can inhibit crystallization.[10] These impurities could be residual starting materials, by-products from any step in the synthesis, or residual solvents.
-
Suggested Solution: First, ensure all solvents have been thoroughly removed under high vacuum. If the product still oils out, further purification is necessary. Column chromatography is often effective. If chromatography is difficult, attempt recrystallization again but modify the conditions. This may involve using a different solvent system, adding an "anti-solvent" to a concentrated solution of your product, or cooling the solution much more slowly to encourage crystal formation.[10][11]
Problem 3: The deprotection of my THP-ether is not clean and yields several by-products on my TLC/LC-MS.
-
Possible Cause: While the THP group is reliably removed with acid, the reaction can generate by-products. The primary by-product, 5-hydroxypentanal, can be unstable and may undergo self-reaction or degradation under the workup conditions.[2] Additionally, if your molecule contains other acid-sensitive functional groups, they may also react.
-
Suggested Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) or a shorter reaction time. After the reaction is complete, perform a mild aqueous workup. A basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic reagents and acidic by-products. If the desired product is sufficiently non-polar, a liquid-liquid extraction can effectively separate it from the more polar 5-hydroxypentanal by-product.[7]
References
- 1. Dihydropyran (DHP) [commonorganicchemistry.com]
- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 3. Dihydropyran – Wikipedia [de.wikipedia.org]
- 4. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Purine Depurination During THP Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent purine depurination during the cleavage of tetrahydropyranyl (THP) protecting groups from nucleosides, nucleotides, and oligonucleotides.
Understanding the Problem: THP Cleavage and Purine Depurination
The tetrahydropyranyl (THP) group is a common protecting group for hydroxyl functions, prized for its stability under a range of conditions. However, its removal typically requires acidic conditions, which can lead to a significant side reaction in purine-containing molecules: depurination .
Depurination is the acid-catalyzed hydrolysis of the N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar backbone. This cleavage results in an undesirable apurinic site, which can lead to strand scission and compromise the integrity of the target molecule. Deoxyribonucleosides are particularly more susceptible to depurination than ribonucleosides.
Mechanism of Acid-Catalyzed Depurination
Caption: Acid-catalyzed depurination pathway.
Troubleshooting Guide: Minimizing Depurination
This guide addresses common issues encountered during THP cleavage and provides solutions to minimize purine depurination.
| Problem | Potential Cause | Recommended Solution |
| Significant depurination observed (e.g., by LC-MS or TLC) | Acid is too strong or concentration is too high. | Switch to a milder acidic catalyst. For example, replace strong mineral acids with pyridinium p-toluenesulfonate (PPTS) or use a solid-supported acid like Amberlyst-15, which can be easily filtered off. |
| Prolonged reaction time. | Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid overnight reactions when using acidic conditions. | |
| Elevated reaction temperature. | Perform the deprotection at a lower temperature. Many mild acidic deprotections can be carried out at room temperature or even 0 °C, albeit with longer reaction times. | |
| Incomplete THP cleavage with mild acids. | Insufficient catalyst or reaction time. | Increase the amount of mild acid catalyst or extend the reaction time while carefully monitoring for depurination. |
| Steric hindrance around the THP-protected hydroxyl group. | Consider a different deprotection strategy, such as a non-acidic method, or optimize the solvent system to improve accessibility. | |
| Side reactions other than depurination. | Presence of other acid-labile protecting groups. | Choose a deprotection method with high selectivity for the THP group. For instance, enzymatic deprotection (if applicable) or very mild acidic conditions might be suitable. |
| Rearrangement of the sugar moiety. | Use milder reaction conditions (lower temperature, weaker acid) to minimize acid-catalyzed rearrangements. |
Frequently Asked Questions (FAQs)
Q1: What are the mildest acidic conditions for THP deprotection of purine nucleosides?
A1: The mildest acidic conditions typically involve the use of catalysts that provide a controlled release of protons or are sterically hindered. Some of the most commonly recommended mild acidic catalysts include:
-
Pyridinium p-toluenesulfonate (PPTS): A mildly acidic salt that is often used for the deprotection of acid-sensitive substrates.
-
Amberlyst-15: A strongly acidic ion-exchange resin that can be used in catalytic amounts. Its solid nature allows for easy removal by filtration, preventing prolonged exposure of the product to acid during workup.
-
Dowex-50W-X8: Another acidic resin that can be used for mild THP cleavage.
Q2: Are there any non-acidic methods to remove the THP group?
A2: Yes, for extremely acid-sensitive substrates where even the mildest acidic conditions cause significant depurination, non-acidic methods are a valuable alternative. One such method involves the use of lithium chloride (LiCl) in wet dimethyl sulfoxide (DMSO) at elevated temperatures. This method avoids acidic conditions altogether.
Q3: How can I monitor the progress of the deprotection reaction while checking for depurination?
A3: The best way to monitor the reaction is by using a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Allows for a quick visualization of the disappearance of the starting material and the appearance of the deprotected product.
-
LC-MS: Provides a more accurate assessment of the reaction mixture, allowing for the quantification of the desired product and the detection of depurination byproducts (by observing the mass of the free purine base and the apurinic sugar).
Q4: Can the choice of protecting group on the purine base itself affect the rate of depurination?
A4: Absolutely. The nature of the protecting group on the exocyclic amine of adenine and guanine can influence the electronic properties of the purine ring and, consequently, the stability of the N-glycosidic bond. Electron-withdrawing protecting groups can sometimes make the glycosidic bond more susceptible to cleavage. When synthesizing purine nucleosides, selecting base-protecting groups that are removed under conditions that do not require harsh acidity is a good strategy to minimize depurination during the final deprotection steps.
Experimental Protocols
Protocol 1: Mild Acidic THP Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This protocol is suitable for many acid-sensitive substrates.
-
Dissolve the THP-protected nucleoside (1 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 to 0.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Workflow for Mild Acidic THP Deprotection
Caption: Workflow for THP deprotection using PPTS.
Protocol 2: Non-Acidic THP Deprotection using Lithium Chloride (LiCl)
This protocol is recommended for highly acid-labile purine nucleosides.
-
Dissolve the THP-protected nucleoside (1 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 9:1 v/v).
-
Add lithium chloride (LiCl) (2 to 5 equivalents).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
While direct comparative studies quantifying depurination during THP cleavage are not abundant in the literature, the following table summarizes the general observations on the mildness of various deprotection methods. The "Depurination Risk" is a qualitative assessment based on the reaction conditions.
| Deprotection Method | Catalyst/Reagent | Typical Conditions | Depurination Risk |
| Strong Acid | HCl, H₂SO₄, TFA | Aqueous solution, RT to elevated temp. | High |
| Moderate Acid | Acetic Acid | AcOH/THF/H₂O, RT to 40 °C | Moderate |
| Mild Acid (Homogeneous) | PPTS | MeOH or DCM, RT | Low |
| Mild Acid (Heterogeneous) | Amberlyst-15, Dowex-50W | MeOH or DCM, RT | Low |
| Non-Acidic | LiCl | Wet DMSO, 80-100 °C | Very Low |
Note: The actual extent of depurination will depend on the specific substrate, reaction time, and temperature. It is crucial to optimize the conditions for each specific case.
By carefully selecting the deprotection method and optimizing the reaction conditions, it is possible to efficiently cleave the THP group while minimizing the detrimental effects of purine depurination, thus ensuring the integrity of your valuable synthetic molecules.
scale-up challenges for the synthesis of 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Protected Product | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the catalyst loading (e.g., p-toluenesulfonic acid) incrementally. Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. |
| Decomposition of the starting material or product under acidic conditions. | Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS).[1] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Competing side reactions, such as polymerization of dihydropyran (DHP). | Add DHP slowly to the reaction mixture to maintain a low concentration. Ensure the reaction is conducted under anhydrous conditions. | |
| Formation of Impurities | Presence of di-protected species or other byproducts. | Optimize the stoichiometry of adenine to DHP. Use a less reactive solvent to better control the reaction. |
| Hydrolysis of the THP group during workup or purification. | Neutralize the reaction mixture promptly after completion. Use a buffered aqueous solution for extraction. Avoid highly acidic conditions during purification. | |
| Difficult Purification | Product streaking on silica gel column chromatography.[2] | Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to reduce interaction with silica.[2] |
| Co-elution of impurities with the desired product. | Consider using a different stationary phase, such as alumina, which may offer different selectivity.[2] Recrystallization from a suitable solvent system could also be an effective purification method. | |
| Inconsistent Results at Scale | Poor heat transfer leading to localized overheating and side reactions. | Ensure efficient stirring and use a reactor with adequate heat exchange capacity. Consider a semi-batch process where one reactant is added portion-wise. |
| Inefficient mixing leading to concentration gradients. | Use appropriate agitation speed and impeller design for the reactor volume. | |
| Product Instability | Degradation of the final product upon storage. | Store the product in a cool, dry, and dark place. Consider storage under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
1. What is the role of the Tetrahydropyranyl (THP) group in this synthesis?
The THP group is a protecting group for the N9 position of the purine ring.[1][3] It prevents unwanted side reactions at this position during subsequent synthetic transformations. The THP group is stable to many reaction conditions but can be easily removed under mild acidic conditions.[1][4]
2. What are the most critical parameters to control during the protection step?
The most critical parameters are the choice and amount of acid catalyst, reaction temperature, and the stoichiometry of the reactants. Using a strong acid can lead to degradation, while too little catalyst can result in an incomplete reaction. The reaction is typically run at or below room temperature to minimize side reactions.
3. How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A stained TLC plate (e.g., with potassium permanganate) or visualization under UV light will show the consumption of the starting material (adenine) and the formation of the product, which will have a different Rf value.
4. What are the common byproducts in this reaction?
Common byproducts can include unreacted starting material, di-protected adenine, and polymeric material from the self-reaction of dihydropyran. The formation of these can be minimized by careful control of reaction conditions.
5. What are the safety precautions for handling dihydropyran (DHP)?
Dihydropyran is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It can also form explosive peroxides upon storage, so it should be tested for peroxides before use, especially if it has been stored for an extended period.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general lab-scale synthesis.
Materials:
-
Adenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add 3,4-dihydro-2H-pyran (1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis problems.
References
Validation & Comparative
comparison of THP with other adenine N9 protecting groups (e.g., BOC, Trityl)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of modified nucleosides and other adenine-containing compounds, the protection of the N9 position of the adenine purine ring is a critical step to ensure regioselectivity in subsequent reactions. The choice of the appropriate protecting group is paramount and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal. This guide provides a comparative overview of three commonly employed N9-adenine protecting groups: Tetrahydropyranyl (THP), tert-Butoxycarbonyl (BOC), and Trityl (Tr), with a focus on their synthesis, stability, and deprotection protocols, supported by experimental data.
At a Glance: Comparison of N9-Adenine Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (Typical) | Key Advantages | Key Disadvantages |
| THP | Tetrahydropyranyl | Dihydropyran (DHP), acid catalyst (e.g., p-TsOH), CH2Cl2 or THF, rt | Mild acid (e.g., aq. AcOH, dilute HCl) | Moderate to Good | Stable to basic and nucleophilic conditions, relatively inexpensive. | Creates a new stereocenter, can be sensitive to strong Lewis acids. |
| BOC | tert-Butoxycarbonyl | (Boc)2O, DMAP, CH3CN or THF, rt | Strong acid (e.g., TFA, HCl in dioxane) | Good to Excellent | High yielding, stable to a wide range of non-acidic conditions. | Requires strong acid for removal, which may not be compatible with sensitive substrates. |
| Trityl | Triphenylmethyl | Trityl chloride (Tr-Cl), base (e.g., pyridine, Et3N), DMF or CH2Cl2, rt | Mild acid (e.g., 80% aq. AcOH, dilute TFA) | Good | Easily introduced, bulky group can offer steric hindrance, readily cleaved under mild acidic conditions. | Can be prone to depurination, especially in nucleosides, steric hindrance can sometimes be a disadvantage. |
Chemical Structures
The following diagrams illustrate the structure of adenine and its N9-protected derivatives with THP, BOC, and Trityl groups.
Caption: Chemical structures of Adenine and its N9-protected forms.
Experimental Workflows
The general workflows for the protection and deprotection of the N9 position of adenine with THP, BOC, and Trityl groups are outlined below.
N9-Protection Workflow
Caption: General workflow for N9-protection of adenine.
N9-Deprotection Workflow
Caption: General workflow for N9-deprotection of adenine.
Detailed Experimental Protocols
N9-Tetrahydropyranyl (THP) Adenine
Protection Protocol: A general procedure for the N9-alkylation of adenine can be adapted for THP protection.[1] In a round-bottom flask, adenine (1.0 eq) is suspended in dry dichloromethane (CH2Cl2) or tetrahydrofuran (THF). Dihydropyran (DHP, 1.2 eq) is added, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N9-THP-adenine.
Deprotection Protocol: N9-THP-adenine is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid). The solution is stirred at room temperature or gently heated (e.g., 40-50 °C) while monitoring the reaction progress by TLC. Once the deprotection is complete, the solvent is removed under reduced pressure. The residue can be co-evaporated with toluene to remove residual acetic acid, yielding the deprotected adenine.
N9-tert-Butoxycarbonyl (BOC) Adenine
Protection Protocol: A highly efficient method for the synthesis of N9-BOC adenine involves the preparation of a bis-BOC derivative followed by selective deprotection of the N6-BOC group.[2] To a solution of adenine (1.0 eq) in anhydrous acetonitrile (CH3CN) or THF, di-tert-butyl dicarbonate ((Boc)2O, 2.2-2.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The solvent is then evaporated, and the residue is purified by column chromatography to yield N6,N9-bis(Boc)-adenine. This intermediate can then be selectively deprotected at the N6 position if desired, or the N9-BOC group can be cleaved directly.
Deprotection Protocol: The N9-BOC group is cleaved under strong acidic conditions. The N9-BOC-adenine derivative is dissolved in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (e.g., 20-50% TFA/CH2Cl2) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M HCl/dioxane). The reaction is typically stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting crude adenine salt can be neutralized with a suitable base to obtain the free base.
N9-Trityl (Tr) Adenine
Protection Protocol: Regioselective N9-alkylation of adenine can be achieved using trityl chloride.[1] Adenine (1.0 eq) is suspended in a dry polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3, 2.0 eq) or triethylamine (Et3N, 1.5 eq), is added, and the mixture is stirred at room temperature. Trityl chloride (Tr-Cl, 1.1 eq) is then added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove any inorganic salts, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield N9-trityl-adenine.
Deprotection Protocol: The trityl group is readily cleaved under mild acidic conditions. N9-trityl-adenine is dissolved in 80% aqueous acetic acid and stirred at room temperature. The deprotection is usually complete within a few hours. Alternatively, a solution of 1-3% TFA in CH2Cl2 can be used for faster cleavage.[3] After completion of the reaction, the solvent is removed under reduced pressure, and the product is purified as necessary. It is important to note that acidic deprotection of trityl groups from nucleosides can sometimes lead to depurination, a side reaction that cleaves the glycosidic bond.[4]
Conclusion
The choice between THP, BOC, and Trityl as a protecting group for the N9 position of adenine is dictated by the specific requirements of the synthetic route. THP offers a balance of stability and ease of removal under mild acidic conditions. BOC provides high yields and excellent stability to a wide range of reagents but necessitates strong acid for its cleavage. Trityl is easily introduced and removed under mild acidic conditions, offering the advantage of a bulky group for steric control, though the potential for depurination should be considered. By carefully evaluating the stability and cleavage conditions of each protecting group, researchers can select the most suitable option to achieve their synthetic goals efficiently and with high yields.
References
A Comparative Guide to N9-Protecting Groups for Adenine in Chemical Synthesis: The Advantages of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. When working with nucleobases like adenine, selective modification is often hampered by the reactivity of the N9 position of the purine ring. This guide provides a comprehensive comparison of a versatile and advantageous protecting group, the Tetrahydropyranyl (THP) group, as utilized in 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine , against other commonly employed N9-adenine protecting groups: Benzoyl (Bz), Acetyl (Ac), and N,N-dimethylformamidine (dmf).
Executive Summary
The selection of an appropriate protecting group is critical, balancing ease of introduction, stability throughout various reaction conditions, and facile, high-yielding removal. This compound emerges as a superior choice in many synthetic contexts due to its simple and high-yielding preparation, robust stability towards a wide range of non-acidic reagents, and clean, mild acidic deprotection. This guide presents a data-driven comparison to inform the strategic choice of an N9-protecting group for adenine in complex synthetic endeavors.
Comparison of N9-Adenine Protecting Groups
The following table summarizes key performance indicators for the THP group in comparison to Benzoyl, Acetyl, and N,N-dimethylformamidine protecting groups for the N9 position of adenine.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Stability Profile |
| Tetrahydropyranyl (THP) | Adenine, Dihydropyran, p-TsOH, DMF | >90 | Acetic acid in THF/H₂O or TFA in DCM | High (often quantitative) | Stable to bases, organometallics (at low temp.), reducing and oxidizing agents. Labile to acid. |
| Benzoyl (Bz) | Adenine, Benzoyl chloride, Pyridine | 85-95 | Concentrated NH₄OH or CH₃NH₂/NH₄OH | Generally high | Stable to acidic conditions (e.g., detritylation). Labile to strong bases. |
| Acetyl (Ac) | Adenine, Acetic anhydride | ~78 | Aqueous ammonia or methylamine | Generally high | More labile than Benzoyl. Cleaved by mild basic conditions. |
| N,N-dimethylformamidine (dmf) | Adenine, N,N-Dimethylformamide dimethyl acetal | High | Mild acid (e.g., imidazolium triflate) or aqueous ammonia | Generally high | Resistant to depurination under acidic conditions. Labile to both acid and base. |
Key Advantages of this compound
The use of the THP protecting group for the N9 position of adenine offers several distinct advantages:
-
Ease and Efficiency of Introduction: The protection reaction is a straightforward acid-catalyzed addition of adenine to dihydropyran, typically proceeding in high yield under mild conditions.
-
Broad Stability: The THP ether linkage is exceptionally stable to a wide array of reagents commonly used in organic synthesis, including strong bases, nucleophiles, hydrides, and many oxidizing and reducing agents. This orthogonality allows for a wide range of subsequent chemical transformations on other parts of the molecule without affecting the protected adenine.
-
Mild and Clean Deprotection: The THP group is readily cleaved under mild acidic conditions, such as aqueous acetic acid or a catalytic amount of a stronger acid in an organic solvent. These conditions are often compatible with other acid-sensitive functional groups and typically result in high yields of the deprotected adenine derivative with minimal side products.
-
Cost-Effectiveness: The starting materials for the preparation of this compound, namely adenine and dihydropyran, are readily available and inexpensive.
Experimental Protocols
Synthesis of this compound
Materials:
-
Adenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of adenine (1.0 eq) in DMF, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
To this mixture, add 3,4-dihydro-2H-pyran (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.
Deprotection of this compound
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add acetic acid (e.g., 80% aqueous solution) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected adenine.
Visualizing the Synthetic Workflow and Logic
The following diagrams illustrate the key processes and logical advantages discussed in this guide.
Caption: General workflow for the protection and deprotection of adenine using the THP group.
Caption: Stability profile of the N9-THP protecting group on adenine.
Caption: Decision logic for selecting an N9-adenine protecting group.
Conclusion
In the realm of complex organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic selection of protecting groups is paramount. This compound offers a compelling combination of high-yield synthesis, broad chemical stability, and mild, efficient deprotection. This makes the THP group an exceptionally valuable tool for synthetic chemists, enabling the successful execution of intricate synthetic routes involving the versatile adenine scaffold. For syntheses requiring stability towards basic and organometallic reagents, followed by a mild acidic deprotection, the THP group stands out as a superior choice over traditional acyl-based protecting groups.
The Tetrahydropyranyl (THP) Group: An Unconventional Choice for Adenine Protection with Significant Limitations
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the complex field of nucleoside and oligonucleotide chemistry. While the tetrahydropyranyl (THP) group is a well-established protecting group for hydroxyl moieties, its application to the exocyclic amino group of adenine (N6) is fraught with limitations, rendering it a suboptimal choice compared to standard acyl protecting groups.
This guide provides a comprehensive comparison of the THP protecting group with the commonly employed acetyl (Ac) and benzoyl (Bz) groups for adenine protection. It will delve into the inherent drawbacks of using THP for this purpose, supported by an analysis of its chemical properties and the general requirements of nucleoside chemistry.
Key Limitations of the THP Protecting Group for Adenine
The primary limitations of employing the THP group for adenine's N6-amino protection stem from its method of introduction and its lability under acidic conditions. A significant challenge is the difficulty of introducing the THP group onto an amino functionality.[1] Furthermore, the conditions required for its removal are often incompatible with the delicate nature of nucleosides, particularly the acid-sensitive glycosidic bond.
1. Acid-Catalyzed Deprotection and the Risk of Depurination: The removal of the THP group is achieved under acidic conditions.[2][3] These conditions, however, can lead to the cleavage of the N-glycosidic bond in purine nucleosides, a detrimental side reaction known as depurination. This significantly compromises the integrity of the target molecule and reduces overall yield.
2. Introduction of a Chiral Center: The reaction of an alcohol with dihydropyran (DHP) to form a THP ether introduces a new stereocenter.[4] In the context of an already chiral molecule like a nucleoside, this results in the formation of diastereomers, which can complicate purification and spectroscopic analysis.
3. Lack of Orthogonality in Oligonucleotide Synthesis: Solid-phase oligonucleotide synthesis relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions. Standard protecting groups for the exocyclic amines of nucleobases (like Ac and Bz) are base-labile, while protecting groups for the sugar hydroxyls are typically acid-labile or fluoride-labile. The acid-lability of the THP group conflicts with this established and crucial orthogonality.
Comparative Analysis: THP vs. Acyl Protecting Groups
The following table summarizes the key characteristics of the THP, acetyl (Ac), and benzoyl (Bz) protecting groups for the N6-amino group of adenine, highlighting the advantages of the acyl groups in this specific application.
| Feature | THP (Tetrahydropyranyl) | Ac (Acetyl) | Bz (Benzoyl) |
| Introduction | Difficult for amines[1] | Readily introduced using acetic anhydride or acetyl chloride | Readily introduced using benzoyl chloride |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[1] | Basic (e.g., aqueous ammonia, methylamine)[5] | Basic (e.g., aqueous ammonia, methylamine)[5] |
| Stability | Stable to base, unstable to acid[2] | Stable to acid, unstable to base | Stable to acid, more stable to base than Ac |
| Side Reactions | Risk of depurination of adenine under deprotection conditions | Generally clean removal | Generally clean removal |
| Orthogonality | Not orthogonal to standard oligonucleotide synthesis strategies | Orthogonal to acid-labile protecting groups | Orthogonal to acid-labile protecting groups |
| Chirality | Introduces a new chiral center, leading to diastereomers[4] | Does not introduce a new chiral center | Does not introduce a new chiral center |
| Common Application | Protection of alcohols[2] | Protection of N4 of cytosine and N6 of adenine in oligonucleotide synthesis[5] | Protection of N4 of cytosine and N6 of adenine in oligonucleotide synthesis[5] |
Experimental Protocols
While the use of THP for adenine N6-protection is not recommended, for the purpose of comparison, a general protocol for THP protection of alcohols and the standard protocols for Ac and Bz protection of adenine are provided below.
General Protocol for THP Protection of Alcohols
This protocol is for the protection of a hydroxyl group and is not typically used for amines.
-
Dissolve the alcohol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 3,4-dihydro-2H-pyran (DHP) (typically 1.5-2 equivalents).
-
Add a catalytic amount of an acid catalyst , such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Protocol for N6-Benzoyl Protection of Deoxyadenosine
-
Suspend deoxyadenosine in a mixture of pyridine and DCM.
-
Cool the mixture to 0 °C.
-
Add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Protocol for N6-Acetyl Protection of Deoxyadenosine
-
Suspend deoxyadenosine in pyridine.
-
Add acetic anhydride and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration and wash with water.
-
Dry the product under vacuum.
Logical Workflow for Protecting Group Strategy in Oligonucleotide Synthesis
The following diagram illustrates a simplified, logical workflow for the protection and deprotection of nucleosides in the context of oligonucleotide synthesis, emphasizing the orthogonality of the protecting groups.
Caption: Orthogonal protection and deprotection strategy in oligonucleotide synthesis.
This workflow highlights how base-labile acyl protecting groups for the exocyclic amine of adenine are compatible with the acid-labile dimethoxytrityl (DMTr) group used for the 5'-hydroxyl protection during solid-phase synthesis. The final deprotection step efficiently removes the base protecting groups without affecting the integrity of the synthesized oligonucleotide. The use of an acid-labile THP group for adenine would disrupt this well-established orthogonal strategy.
References
Comparative Guide for the Analytical Validation of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a crucial nucleoside analog in pharmaceutical research. Detailed experimental protocols and supporting data are presented to assist in method selection and validation.
Introduction
This compound, a derivative of adenine, belongs to the class of nucleoside analogs, which are fundamental in the development of antiviral and antitumor drugs.[1][2] Accurate determination of its purity is paramount to ensure the safety and efficacy of potential therapeutic candidates. High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the analysis of non-volatile and thermally labile compounds like nucleoside analogs.[1][3] This guide outlines a detailed HPLC method for the purity validation of this compound and compares its performance with alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. HPLC is generally the preferred method for non-volatile and thermally unstable compounds, a category that includes many active pharmaceutical ingredients (APIs) and their intermediates.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of ions in an electric field. |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds like this compound.[3] | Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.[3][4] | Well-suited for charged species and offers high separation efficiency. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization to increase volatility.[5] | Simple, requiring dissolution in a buffer. |
| Resolution | High resolution, capable of separating closely related impurities. | Very high resolution, especially for volatile compounds.[4] | Excellent resolution, often superior to HPLC for certain applications. |
| Sensitivity | High, with various sensitive detectors available (e.g., UV, MS).[6] | Very high, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[7] | Extremely high sensitivity, especially with laser-induced fluorescence detection. |
| Typical Run Time | Can range from a few minutes to an hour.[6] | Generally faster than HPLC for simple mixtures.[4] | Typically very fast, often in the range of minutes. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. |
| Key Advantages | Broad applicability, robust, and well-established in pharmaceutical analysis.[3] | High separation efficiency for volatile compounds, excellent for residual solvent analysis.[4] | High efficiency, minimal sample and solvent consumption. |
| Key Limitations | Larger solvent consumption compared to CE. | Limited to thermally stable and volatile compounds.[4] | Can be less robust than HPLC for routine quality control. |
Experimental Protocols
A detailed experimental protocol for the analytical validation of this compound purity by HPLC is provided below. This method is based on established protocols for adenine and other nucleoside analogs.[8][9]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar compounds like the target analyte.
-
Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 260 nm, which is the typical maximum absorbance for purine derivatives.[9]
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve an accurately weighed amount of the sample in the initial mobile phase composition (95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters
The analytical method should be validated according to ICH guidelines, including the assessment of:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A typical range for linearity could be 0.1 - 2.0 mg/mL.
-
Accuracy : The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Logical Workflow for Method Selection
The decision to select a particular analytical technique for purity assessment should be based on a logical evaluation of the analyte's properties and the analytical requirements.
Caption: Decision workflow for selecting an analytical method for purity assessment.
Experimental Workflow for HPLC Validation
The following diagram illustrates the key steps involved in the analytical validation of the HPLC method.
Caption: Experimental workflow for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Characterization of 9-(THP)-adenine: A Guide to its ¹H and ¹³C NMR Spectral Features
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of modified nucleobases is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 9-(tetrahydropyran-2-yl)adenine (9-(THP)-adenine), a commonly used protected form of adenine, against its parent molecule, adenine.
The introduction of the tetrahydropyranyl (THP) protecting group to the N9 position of adenine induces significant changes in the chemical environment of the purine and the newly introduced cyclic ether. These changes are clearly observable in the ¹H and ¹³C NMR spectra, providing a reliable method for confirming successful synthesis and for quality control.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 9-(THP)-adenine and adenine. The data for 9-(THP)-adenine is typically recorded in deuterated chloroform (CDCl₃), while adenine is analyzed in deuterated dimethyl sulfoxide (DMSO-d₆) due to solubility differences.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | 9-(THP)-adenine in CDCl₃ | Adenine in DMSO-d₆ | Description |
| H-2 | ~8.35 (s) | ~8.13 (s) | Adenine ring proton |
| H-8 | ~7.90 (s) | ~8.12 (s) | Adenine ring proton |
| NH₂ | ~5.90 (br s) | ~7.15 (br s) | Exocyclic amine protons |
| H-1' (THP) | ~5.80 (dd) | - | Anomeric proton of THP ring |
| H-5'a (THP) | ~4.15 (m) | - | Axial proton on C5' of THP ring |
| H-5'e (THP) | ~3.75 (m) | - | Equatorial proton on C5' of THP ring |
| THP Ring CH₂ | ~1.60-2.10 (m) | - | Methylene protons of THP ring |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 9-(THP)-adenine in CDCl₃ | Adenine in DMSO-d₆ | Description |
| C-2 | ~152.9 | ~152.7 | Adenine ring carbon |
| C-4 | ~148.8 | ~150.7 | Adenine ring carbon |
| C-5 | ~119.5 | ~118.9 | Adenine ring carbon |
| C-6 | ~155.3 | ~156.1 | Adenine ring carbon |
| C-8 | ~141.5 | ~140.9 | Adenine ring carbon |
| C-1' (THP) | ~81.5 | - | Anomeric carbon of THP ring |
| C-5' (THP) | ~68.5 | - | C5' carbon of THP ring |
| THP Ring CH₂ | ~31.0, ~25.0, ~22.5 | - | Methylene carbons of THP ring |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
General Procedure for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the appropriate deuterated solvent (CDCl₃ for 9-(THP)-adenine, DMSO-d₆ for adenine) in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer for data acquisition.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the chemical shifts to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Visualization of 9-(THP)-adenine Structure and Key NMR Correlations
The following diagram, generated using Graphviz, illustrates the molecular structure of 9-(THP)-adenine and highlights the key atoms for NMR analysis.
Caption: Structure of 9-(THP)-adenine with key NMR-active nuclei.
This guide provides a foundational understanding of the NMR characterization of 9-(THP)-adenine. For more in-depth analysis, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals.
A Comparative Guide to the Mass Spectrometry Analysis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a protected form of adenine. Understanding the analytical performance of these techniques is crucial for researchers in drug discovery, medicinal chemistry, and metabolomics. This document outlines key performance metrics, detailed experimental protocols, and the fundamental principles of each method, supported by experimental data from related compounds.
Method Performance Comparison: Mass Spectrometry vs. HPLC-UV
The choice between mass spectrometry and HPLC-UV for the analysis of this compound depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level detection and analysis in complex biological matrices.
| Parameter | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of ionized molecules and their fragments. | Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte. |
| Specificity | High; capable of distinguishing between isobaric compounds through fragmentation analysis. | Moderate; relies on chromatographic separation and UV absorbance spectrum, which can be prone to interference from co-eluting compounds. |
| Sensitivity (LOD) | Very high (typically in the low ng/mL to pg/mL range). For similar purine analogs, LODs can be as low as 0.05 µg/mL.[1] | Moderate (typically in the µg/mL range). For adenine, LODs are around 0.1 µg/mL.[1] |
| Quantitation | Excellent linearity over a wide dynamic range. | Good linearity, but may be limited by detector saturation at high concentrations. |
| Structural Information | Provides molecular weight and structural information through fragmentation patterns. | Provides limited structural information based on UV spectrum. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy. | Less susceptible to matrix effects compared to MS, but can still be affected by interfering substances that absorb at the same wavelength. |
| Instrumentation Cost | High | Moderate |
| Operational Complexity | High; requires specialized expertise for method development and data interpretation. | Moderate; relatively straightforward to operate. |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of this compound. Electrospray ionization (ESI) is the preferred ionization method for this class of compounds due to its soft ionization nature, which typically produces a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.
Predicted Fragmentation Pathway
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule is expected to undergo fragmentation through several key pathways:
-
Loss of the Tetrahydropyran (THP) group: The most probable initial fragmentation is the cleavage of the N-glycosidic bond between the purine ring and the THP group, resulting in the formation of a protonated adenine fragment (m/z 136). The neutral loss would correspond to the mass of tetrahydropyran (84 Da).
-
Fragmentation of the Purine Ring: The resulting protonated adenine ion can further fragment, consistent with the known fragmentation pattern of adenine. This involves sequential losses of HCN (27 Da) and NH3 (17 Da).[2][3]
-
Fragmentation of the THP group: The intact protonated molecule could also exhibit fragmentation within the THP ring, leading to characteristic neutral losses.
Caption: Predicted ESI-MS/MS fragmentation of 9-(THP)-adenine.
Experimental Protocol: LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled adenine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
-
Quantifier: 220 -> 136
-
Qualifier: 220 -> 109
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
References
A Comparative Analysis of Deprotection Strategies for 9-(THP)-adenine
For researchers, scientists, and professionals in drug development, the efficient and clean removal of protecting groups is a critical step in the synthesis of modified nucleosides and therapeutic agents. The tetrahydropyranyl (THP) group is a commonly employed protecting group for the N9 position of adenine, offering stability under various reaction conditions. However, its effective removal is paramount to obtaining the desired final product in high yield and purity. This guide provides a comparative study of various deprotection methods for 9-(THP)-adenine, supported by experimental data to aid in the selection of the most suitable strategy.
Acid-Catalyzed Deprotection: The Mainstay Approach
The lability of the THP group under acidic conditions makes acid-catalyzed hydrolysis the most frequently utilized deprotection method. The mechanism involves protonation of the THP ether oxygen, followed by cleavage to yield the free adenine and a carbocation intermediate, which is then quenched. Several acidic reagents can be employed, each with its own advantages and optimal reaction conditions.
A study on the deprotection of a related N-THP protected heterocycle, 2-halogeno-1-(THP)-imidazole, provides valuable insights into the relative efficacy of different acidic catalysts. While not identical to 9-(THP)-adenine, the chemical principles of N-THP bond cleavage are comparable. The following table summarizes the findings from this study, offering a quantitative comparison of different acidic conditions.
| Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid (0.1) | Ethanol | Reflux | 2 | 95 |
| Hydrochloric acid (1M) | Ethanol | Reflux | 2 | 92 |
| Trifluoroacetic acid (1) | Dichloromethane | Room Temp | 4 | 85 |
| Pyridinium p-toluenesulfonate (0.2) | Ethanol | Reflux | 6 | 90 |
Data adapted from a study on the deprotection of 2-halogeno-1-(THP)-imidazole, which serves as a model for N-THP deprotection.
Key Observations from Acidic Deprotection:
-
Strong acids like p-toluenesulfonic acid and hydrochloric acid are highly effective, leading to near-quantitative deprotection in a relatively short time at elevated temperatures.
-
Trifluoroacetic acid (TFA) offers a milder alternative that can be performed at room temperature, which may be advantageous for substrates with other acid-sensitive functional groups. However, it may require longer reaction times and result in slightly lower yields.
-
Pyridinium p-toluenesulfonate (PPTS) , a milder acidic salt, also provides high yields but typically requires longer reaction times and reflux conditions.
Neutral Deprotection Methods: An Alternative for Sensitive Substrates
Another approach that can be considered is oxidative deprotection using reagents like N-bromosuccinimide (NBS). This method, however, may have limited applicability for a molecule like adenine due to the potential for undesired side reactions on the purine ring.
Experimental Protocols
Below are detailed experimental protocols for representative acidic deprotection methods, based on established procedures for THP ether cleavage.
Method 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve 9-(THP)-adenine (1 equivalent) in ethanol (e.g., 10 mL per mmol of substrate).
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Method 2: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve 9-(THP)-adenine (1 equivalent) in dichloromethane (e.g., 10 mL per mmol of substrate).
-
Acid Addition: Add trifluoroacetic acid (1 equivalent) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Work-up: Carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by chromatography.
Visualizing the Deprotection Landscape
To better understand the relationships between the different deprotection strategies, the following diagrams illustrate the general workflow and a logical comparison of the methods.
Conclusion
The choice of deprotection method for 9-(THP)-adenine is highly dependent on the overall synthetic strategy and the presence of other functional groups in the molecule. For robust and high-yielding deprotection, strong acidic catalysts like p-TsOH or HCl are excellent choices. For substrates requiring milder conditions, TFA at room temperature or PPTS with longer reaction times are viable alternatives. While specific quantitative data for neutral deprotection of 9-(THP)-adenine is limited, methods such as the use of lithium chloride warrant further investigation, especially in the context of complex, acid-sensitive molecules. The experimental protocols and comparative data presented here provide a solid foundation for making an informed decision on the most appropriate deprotection strategy.
Stability of 9-(THP)-Adenine Under Various pH Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 9-(tetrahydropyranyl)-adenine (9-(THP)-adenine) across a range of pH conditions. Protecting the N9 position of adenine is a common strategy in the synthesis of oligonucleotides and antiviral prodrugs. The stability of this protecting group is a critical factor, influencing both the shelf-life of the compound and its behavior in biological systems. This document outlines the expected stability profile of 9-(THP)-adenine, compares it with other common N9-protected adenines, and provides detailed experimental protocols for stability assessment.
Comparative Stability of N9-Protected Adenine Derivatives
The stability of a protecting group is paramount in drug development and synthetic chemistry. The tetrahydropyranyl (THP) group is known for its susceptibility to acidic conditions, a characteristic that can be exploited for its removal.[1][2] In contrast, it exhibits significant stability under neutral and basic conditions.[2] This pH-dependent lability is a key differentiator when compared to other common protecting groups for adenine.
The table below summarizes the expected stability of 9-(THP)-adenine in comparison to other representative N9-protected adenine analogues under acidic, neutral, and basic pH conditions. This data is extrapolated from the known chemical properties of the respective protecting groups.
| Compound | Protecting Group | Stability at Acidic pH (pH 1-4) | Stability at Neutral pH (pH 7) | Stability at Basic pH (pH 10-13) |
| 9-(THP)-Adenine | Tetrahydropyranyl | Low (rapid hydrolysis) | High | High |
| 9-Benzoyl-Adenine | Benzoyl | Moderate (hydrolysis can occur) | High | Low (subject to hydrolysis) |
| 9-Boc-Adenine | tert-Butoxycarbonyl | Low (readily cleaved) | High | High |
| 9-Trityl-Adenine | Trityl | Very Low (extremely acid-labile) | High | High |
Experimental Protocols
To empirically determine the stability of 9-(THP)-adenine, a systematic study across a range of pH values is required. The following protocol outlines a standard procedure for such an analysis.
Objective: To quantify the rate of hydrolysis of 9-(THP)-adenine at various pH values.
Materials:
-
9-(THP)-adenine
-
Phosphate buffered saline (PBS) at pH 7.4
-
Citrate buffer (pH 3)
-
Carbonate-bicarbonate buffer (pH 10)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
UV detector
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 9-(THP)-adenine in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Test Solutions:
-
For each pH condition (e.g., 3, 7.4, and 10), add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 50 µg/mL.
-
Ensure the final concentration of the organic solvent is less than 1% to avoid solubility issues and effects on stability.
-
-
Incubation: Incubate the test solutions at a constant temperature, for example, 37°C, to simulate physiological conditions.
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Analysis by HPLC:
-
Immediately analyze the samples by reverse-phase HPLC.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate 9-(THP)-adenine from its degradation product, adenine.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to 9-(THP)-adenine and adenine at each time point.
-
Calculate the percentage of 9-(THP)-adenine remaining over time.
-
Determine the half-life (t½) of 9-(THP)-adenine at each pH by plotting the natural logarithm of the remaining concentration against time.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the pH stability of 9-(THP)-adenine.
Caption: Workflow for pH-dependent stability assessment of 9-(THP)-adenine.
Signaling Pathways and Logical Relationships
While 9-(THP)-adenine itself is not directly involved in signaling pathways, its deprotection to adenine is crucial for the potential biological activity of any therapeutic agent for which it serves as a prodrug moiety. The stability of the THP group directly impacts the release of the active adenine-containing molecule. The logical relationship between pH, stability, and drug release is depicted below.
Caption: pH-dependent release of adenine from 9-(THP)-adenine.
References
The Evolving Landscape of 9-Substituted Adenine Derivatives: A Comparative Review
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of key chemical scaffolds is paramount. 9-(Tetrahydropyranyl)-adenine, or 9-(THP)-adenine, serves as a foundational structure for a diverse range of biologically active molecules. While research on the unmodified 9-(THP)-adenine is limited, its derivatives have demonstrated significant utility in antiviral therapy, cancer research, and plant biology. This guide provides a comparative analysis of the applications of prominent 9-(THP)-adenine derivatives and related adenine analogs, supported by experimental data and detailed methodologies.
Antiviral Applications: The Rise of Acyclic Nucleoside Phosphonates
The most significant therapeutic application of 9-substituted adenine analogs lies in the field of antiviral medicine. The development of acyclic nucleoside phosphonates (ANPs), which are structurally related to 9-(THP)-adenine through the modification of the 9-substituent, has revolutionized the treatment of viral infections like HIV and Hepatitis B.
Two of the most important ANPs are 9-(2-phosphonomethoxyethyl)adenine (PMEA), also known as Adefovir, and (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA), or Tenofovir.[1] These compounds are potent inhibitors of viral DNA synthesis.[2]
Comparative Antiviral Efficacy
The antiviral activities of PMEA and PMPA have been extensively studied. PMPA, in particular, has demonstrated high efficacy against human immunodeficiency virus (HIV).[3] Prodrugs of these compounds, such as bis(isopropyloxymethylcarbonyl)PMPA [bis(poc)PMPA], have been developed to enhance oral bioavailability, leading to a more than 100-fold increase in anti-HIV activity compared to the parent PMPA.[4]
| Compound | Virus | Cell Type | EC50 (μM) | CC50 (μM) | Therapeutic Index |
| PMPA (Tenofovir) | HIV-1 | MT-2 cells | ~0.6 | ~1,200 - 1,250 | >2,000 |
| PMPA (Tenofovir) | HIV-1 | PBMCs | ~0.2 | ~1,200 - 1,250 | >6,000 |
| (S)-HPMPA | HSV-1 | Vero cells | - | - | High selectivity |
| ODE-(S)-MPMPA | HCV (genotype 1b & 2a) | - | 1 - 2 | >150 | >75 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data compiled from multiple sources.[1][5]
Experimental Protocol: HIV-1 p24 Antigen Assay
The antiviral activity of these compounds is often determined using an HIV-1 p24 antigen yield reduction assay.[5]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or T-lymphocytic cell lines (e.g., MT-2) are cultured in appropriate media.
-
Infection: Cells are infected with a known titer of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
Incubation: The treated and untreated (control) cells are incubated for a period that allows for viral replication (e.g., 7 days).
-
Quantification: The amount of viral replication is quantified by measuring the level of the HIV-1 p24 core antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 is calculated as the drug concentration that inhibits p24 production by 50% compared to the untreated control. Cytotoxicity (CC50) is determined in parallel assays with uninfected cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine was found. The following disposal procedures are synthesized from guidelines for structurally similar compounds and general best practices for hazardous chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to comply with all local, state, and federal regulations.
The compound this compound, a purine derivative, should be treated as a potentially hazardous substance. Purine analogs can exhibit significant biological activity and may be classified as cytotoxic or antineoplastic agents.[1][2] Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that generates waste, ensure that a proper risk assessment has been conducted. Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE) Summary:
A comprehensive PPE strategy is the first line of defense.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected before each use. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | If handling as a powder or creating aerosols, use a certified respirator (e.g., N95 or higher). |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as regulated hazardous waste.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5][6]
1. Waste Segregation:
-
Solid Waste: Collect solid waste, such as contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container. Do not mix solids with liquid waste.[7]
-
Liquid Waste: Collect liquid waste, such as unused solutions or rinsates, in a separate, compatible, and leak-proof container with a screw-on cap.[7][8]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. If the syringe contains any residual volume of the drug, it must be disposed of as bulk hazardous chemical waste.[9]
-
Incompatible Materials: Keep this waste stream separate from other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents.[10]
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate percentages if it is a mixture.[3]
-
Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure caps are tightly sealed to prevent leaks or spills.[7][8] Do not overfill containers; leave at least 10% headspace for expansion.[11]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11][12] This area should be under the control of the laboratory personnel and away from general traffic.
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and not disposed of in regular trash or recycling.[5]
-
While triple rinsing can decontaminate some chemical containers, this process generates additional hazardous liquid waste (the rinsate) that must be collected and disposed of properly.[8][11] For potent compounds, it is often preferable to dispose of the empty container as hazardous waste.[11]
4. Requesting Waste Pickup:
-
Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.[9] Follow their specific procedures for requesting a hazardous waste pickup.[3]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to institutional and regulatory time and quantity limits for satellite accumulation.[7][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from handling this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mcneese.edu [mcneese.edu]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. Chemical Waste [k-state.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Hazardous Waste Management Policy | PennEHRS [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of 9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine (CAS 7306-67-4).[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on guidelines for handling structurally related and potentially hazardous chemical compounds. It is imperative to conduct a substance-specific risk assessment before commencing any work.
Immediate Safety and Handling Precautions
Given the purine-based structure of this compound, it should be handled with care as a potentially potent biological agent. A structurally related compound, AZD7648, is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
All handling of this compound, especially when in solid/powder form or when preparing solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3] The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | Powder-free chemotherapy-rated gloves. |
| Handling Intact Containers | Single pair of chemotherapy-rated gloves. |
| Weighing and Compounding (Solid/Powder) | Double chemotherapy-rated gloves, disposable gown, face shield, and an N95 respirator (if not in a containment device like a fume hood).[4] |
| Preparing Solutions | Two pairs of chemotherapy-rated gloves, a chemotherapy-tested gown, and a face shield or safety goggles.[3][4] |
| Handling Solutions | Double chemotherapy-rated gloves and a protective gown. |
| Spill Cleanup | Double chemotherapy-rated gloves, gown, eye and face protection. For large spills, a chemical cartridge-type respirator is required.[4] |
| Waste Disposal | Two pairs of chemotherapy-rated gloves and a protective gown.[4] |
Key PPE Considerations:
-
Gloves: Always use powder-free, chemotherapy-rated nitrile gloves.[4] It is recommended to change gloves every 30-60 minutes or immediately if they become contaminated or damaged.[4]
-
Gowns: Gowns should be disposable and resistant to chemical permeation.[3][4]
-
Eye and Face Protection: Safety goggles or a face shield should be worn whenever there is a risk of splashes or spills.[3]
-
Respiratory Protection: An N95 respirator or higher is recommended when handling the compound as a powder outside of a certified chemical fume hood to prevent aerosol inhalation.[3]
Operational Plan: Step-by-Step Procedures
1. Donning PPE: Before entering the designated handling area, put on all required PPE in the following order:
-
Inner gloves
-
Disposable gown
-
Outer gloves (over the cuff of the gown)
-
Face shield or safety goggles
-
Respirator (if required)
2. Handling and Preparation:
-
Conduct all manipulations within a certified chemical fume hood or BSC.[3]
-
When weighing the solid compound, use a tared weigh paper.[3]
-
Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
3. Decontamination:
-
After handling is complete, wipe down all surfaces and equipment within the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution).[3]
4. Doffing PPE: To avoid cross-contamination, remove PPE in the correct order before leaving the handling area:
-
Outer gloves
-
Disposable gown
-
Face shield or safety goggles
-
Inner gloves[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All items contaminated with the compound, including used PPE, empty vials, and preparation materials, must be disposed of as cytotoxic waste.[4]
-
Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[4]
-
Institutional Guidelines: Follow all local and institutional environmental health and safety (EHS) guidelines for hazardous chemical waste disposal.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
